molecular formula C23H32ClN5O3 B606947 Dasolampanel Etibutil CAS No. 503291-52-9

Dasolampanel Etibutil

Numéro de catalogue: B606947
Numéro CAS: 503291-52-9
Poids moléculaire: 462.0 g/mol
Clé InChI: HPBRMCFZIGUGTK-ZMMAXQRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dasolampanel etibutil has been used in trials studying the treatment of Diabetic Neuropathy, Painful.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an ionotropic glutamate receptor 5 antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

503291-52-9

Formule moléculaire

C23H32ClN5O3

Poids moléculaire

462.0 g/mol

Nom IUPAC

2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C23H32ClN5O3/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29)/t15-,16+,17-,19-/m0/s1

Clé InChI

HPBRMCFZIGUGTK-ZMMAXQRCSA-N

SMILES isomérique

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

SMILES canonique

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dasolampanel etibutil

Origine du produit

United States

Foundational & Exploratory

Dasolampanel Etibutil: A Technical Whitepaper on its Mechanism of Action as a Selective Kainate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel Etibutil (formerly known as LY545694) is an orally bioavailable prodrug of Dasolampanel, a potent and selective competitive antagonist of the ionotropic glutamate (B1630785) kainate receptor subunit GluK1 (previously known as iGluR5). Developed for the potential treatment of chronic pain, Dasolampanel represents a targeted approach to modulating excitatory neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of Dasolampanel, detailing its molecular target, pharmacological profile, and preclinical efficacy. Due to the limited public availability of specific binding affinity data for Dasolampanel, this report incorporates data from its structurally and functionally related predecessor, Tezampanel (LY293558), to provide a more complete quantitative picture. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are critical for a vast array of neurological functions. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission and are broadly classified into three subtypes: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. Kainate receptors, composed of various combinations of GluK1-5 subunits, are expressed throughout the CNS and are implicated in both physiological processes, such as synaptic plasticity, and pathological conditions, including epilepsy and chronic pain.

This compound was developed as an orally bioavailable analog of Tezampanel, a potent AMPA/kainate receptor antagonist with limited oral bioavailability. This compound itself is inactive but is rapidly converted in vivo to its active moiety, Dasolampanel. The primary mechanism of action of Dasolampanel is the selective competitive antagonism of kainate receptors containing the GluK1 subunit.

Molecular Target and Mechanism of Action

Dasolampanel's primary molecular target is the GluK1 subunit of the kainate receptor.[1] Kainate receptors are tetrameric structures, and the GluK1 subunit can form both homomeric and heteromeric receptors with other GluK subunits. By acting as a competitive antagonist, Dasolampanel binds to the glutamate binding site on the GluK1 subunit, thereby preventing the binding of the endogenous agonist, glutamate. This action precludes the conformational change required for ion channel opening, thus inhibiting the influx of cations (primarily Na+ and Ca2+) into the neuron. The net effect is a reduction in postsynaptic depolarization and a dampening of excitatory neurotransmission.

Signaling Pathway

The antagonism of GluK1-containing kainate receptors by Dasolampanel directly inhibits the primary signaling function of these receptors – the generation of an excitatory postsynaptic potential (EPSP). The downstream consequences of this action are a reduction in neuronal excitability.

Kainate_Receptor_Antagonism cluster_presynaptic cluster_postsynaptic Glutamate_vesicle Glutamate Kainate_Receptor GluK1-containing Kainate Receptor Glutamate_vesicle->Kainate_Receptor Glutamate Release Ion_Channel Ion Channel (Closed) Kainate_Receptor->Ion_Channel Prevents Opening Dasolampanel Dasolampanel Dasolampanel->Kainate_Receptor Competitive Antagonism EPSP Reduced Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Inhibits Ion Influx (Na+, Ca2+) Experimental_Workflow_Electrophysiology start Prepare Xenopus oocytes or mammalian cells expressing human kainate receptor subunits patch_clamp Perform whole-cell voltage-clamp recordings start->patch_clamp agonist_application Apply increasing concentrations of glutamate patch_clamp->agonist_application dasolampanel_application Apply a fixed concentration of Dasolampanel patch_clamp->dasolampanel_application control_curve Generate control glutamate concentration-response curve agonist_application->control_curve dasolampanel_curve Generate glutamate concentration-response curve in the presence of Dasolampanel dasolampanel_application->dasolampanel_curve analysis Analyze for a rightward shift in the EC50 of glutamate dasolampanel_curve->analysis Carrageenan_Model_Workflow acclimatization Animal Acclimatization baseline Baseline Paw Withdrawal Latency Measurement acclimatization->baseline carrageenan Subplantar Injection of Carrageenan baseline->carrageenan drug_admin Oral Administration of This compound or Vehicle carrageenan->drug_admin post_treatment Post-treatment Paw Withdrawal Latency Measurement drug_admin->post_treatment analysis Data Analysis: Reversal of Hyperalgesia post_treatment->analysis

References

LY545694: A Technical Guide to its Glutamate Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) Receptor Selectivity of LY545694

Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels that include AMPA, kainate, and NMDA receptors, and are responsible for fast excitatory neurotransmission. The mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.

LY545694 has been identified as a selective antagonist for the iGluR5 subunit, which is a component of kainate receptors.[1][2] Kainate receptors are involved in both pre- and postsynaptic modulation of neurotransmission. The selectivity for iGluR5 suggests that LY545694 may offer a targeted therapeutic approach with a reduced side-effect profile compared to non-selective glutamate receptor antagonists.

Data Presentation

The following tables summarize the expected quantitative data for LY545694's interaction with various glutamate receptor subtypes. It is important to note that specific values for LY545694 are not publicly available and are indicated as such.

Table 1: Binding Affinity of LY545694 at Ionotropic Glutamate Receptors

Receptor SubtypeRadioligandKᵢ (nM) for LY545694
Kainate Receptors
iGluR5 (GluK1)[³H]-KainatePotent and Selective (Specific value not in public domain)
iGluR6 (GluK2)[³H]-KainateNot available in public domain
KA-2 (GluK5)[³H]-KainateNot available in public domain
AMPA Receptors
GluA1-4[³H]-AMPANot available in public domain
NMDA Receptors
GluN1/GluN2A[³H]-CGP 39653Not available in public domain
GluN1/GluN2B[³H]-IfenprodilNot available in public domain

Table 2: Functional Activity of LY545694 at Ionotropic Glutamate Receptors

Receptor SubtypeAgonistIC₅₀ (nM) for LY545694
Kainate Receptors
iGluR5 (GluK1)Kainate or GlutamatePotent and Selective (Specific value not in public domain)
iGluR6 (GluK2)Kainate or GlutamateNot available in public domain
KA-2 (GluK5)Kainate or GlutamateNot available in public domain
AMPA Receptors
GluA1-4AMPA or GlutamateNot available in public domain
NMDA Receptors
GluN1/GluN2ANMDA/GlycineNot available in public domain
GluN1/GluN2BNMDA/GlycineNot available in public domain

Table 3: Functional Activity of LY545694 at Metabotropic Glutamate Receptors

Receptor SubtypeAgonistIC₅₀/EC₅₀ (nM) for LY545694
Group I mGluRs
mGluR1DHPGNot available in public domain
mGluR5DHPGNot available in public domain
Group II mGluRs
mGluR2LY379268Not available in public domain
mGluR3LY379268Not available in public domain
Group III mGluRs
mGluR4L-AP4Not available in public domain
mGluR6L-AP4Not available in public domain
mGluR7L-AP4Not available in public domain
mGluR8L-AP4Not available in public domain

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of a compound like LY545694 for glutamate receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of LY545694 for various glutamate receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the glutamate receptor subtype of interest.

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Kainate for kainate receptors, [³H]-AMPA for AMPA receptors, [³H]-CGP 39653 for NMDA receptors).

  • LY545694 at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY545694. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the LY545694 concentration. Determine the IC₅₀ value (the concentration of LY545694 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Functional Assays (Calcium Imaging)

Functional assays measure the ability of a compound to modulate the activity of a receptor in response to an agonist. Calcium imaging is a common method for iGluRs as their activation leads to calcium influx.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LY545694 for the functional activity of various glutamate receptor subtypes.

Materials:

  • Cell line stably expressing the glutamate receptor subtype of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist for the specific receptor subtype (e.g., kainate, AMPA, NMDA).

  • LY545694 at a range of concentrations.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence plate reader or a microscope equipped for calcium imaging.

Protocol:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with a physiological salt solution to remove excess dye.

  • Compound Incubation: Add varying concentrations of LY545694 to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence reader. Establish a baseline fluorescence reading. Add the specific agonist to the wells to stimulate the receptors and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each concentration of LY545694. Plot the response as a function of the logarithm of the LY545694 concentration to generate a dose-response curve. Determine the IC₅₀ value from this curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Glutamate_Receptor_Signaling cluster_iGluR Ionotropic Glutamate Receptors (iGluRs) cluster_mGluR Metabotropic Glutamate Receptors (mGluRs) iGluR AMPA / Kainate / NMDA Receptors Ion_Channel Ion Channel (Na+, Ca2+) iGluR->Ion_Channel Opens Glutamate_iGluR Glutamate Glutamate_iGluR->iGluR Binds Depolarization Membrane Depolarization Ion_Channel->Depolarization Cellular_Response_iGluR Fast Excitatory Neurotransmission Depolarization->Cellular_Response_iGluR mGluR Group I, II, III mGluRs G_Protein G-Protein (Gq, Gi/o) mGluR->G_Protein Activates Glutamate_mGluR Glutamate Glutamate_mGluR->mGluR Binds Second_Messengers Second Messengers (IP3, DAG, cAMP) G_Protein->Second_Messengers Cellular_Response_mGluR Modulation of Synaptic Transmission Second_Messengers->Cellular_Response_mGluR

Caption: Overview of Ionotropic and Metabotropic Glutamate Receptor Signaling Pathways.

Radioligand_Binding_Workflow Start Start: Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand & LY545694 Start->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: IC50 -> Ki Calculation Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium_Imaging_Workflow Start Start: Plate Cells Expressing Target Receptor Load_Dye Load Cells with Calcium-sensitive Dye Start->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Add_Compound Incubate with LY545694 Wash_Cells->Add_Compound Measure_Fluorescence Measure Baseline & Post-Agonist Fluorescence Add_Compound->Measure_Fluorescence Analyze Data Analysis: Generate Dose-Response Curve Measure_Fluorescence->Analyze End End: Determine Functional Potency (IC50) Analyze->End

Caption: Experimental Workflow for Functional Calcium Imaging Assay.

Conclusion

LY545694 is a valuable research tool for investigating the physiological and pathological roles of the iGluR5 kainate receptor subunit. While its high selectivity for iGluR5 is well-established, a comprehensive public dataset quantifying its activity across the full spectrum of glutamate receptors is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to independently assess the selectivity profile of LY545694 and other novel glutamate receptor modulators. Further research and publication of detailed pharmacological data will be crucial for a complete understanding of the therapeutic potential and possible off-target effects of this compound.

References

An In-depth Technical Guide to Dasolampanel Etibutil: Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel Etibutil, also known as LY545694, is a selective, non-competitive antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. Developed as a prodrug to enhance oral bioavailability, it has been investigated for its potential analgesic properties in chronic pain conditions, particularly diabetic peripheral neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo data, and available clinical trial information. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule featuring a decahydroisoquinoline (B1345475) scaffold linked to a substituted phenyl tetrazole moiety. The etibutil ester serves as a prodrug, which is cleaved in vivo to the active carboxylic acid form, Dasolampanel.

Chemical Structure:

  • IUPAC Name: 2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate[1]

  • Chemical Formula: C₂₃H₃₂ClN₅O₃[1][2][3]

  • Molecular Weight: 461.99 g/mol [1][2][3]

  • Stereochemistry: Absolute, with 4 defined stereocenters.[2][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its tosylate salt.

PropertyThis compoundThis compound Tosylate
CAS Number 503291-52-9503291-53-0
Molecular Formula C₂₃H₃₂ClN₅O₃C₃₀H₄₀ClN₅O₆S
Molecular Weight 461.985 g/mol 634.2 g/mol
InChIKey HPBRMCFZIGUGTK-ZMMAXQRCSA-NWLTMCPAAIJIZKG-BVNPURGCSA-N
SMILES CCC(CC)COC(=O)[C@@H]1C[C@@]2([H])C--INVALID-LINK--CN1)Oc3cccc(c3-c4[nH]nnn4)ClCCC(CC)COC(=O)[C@@H]1C[C@@]2([H])C--INVALID-LINK--CN1)Oc3cccc(c3-c4[nH]nnn4)Cl.Cc1ccc(cc1)S(=O)(=O)O

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist of the iGluR5 (GluK1) kainate receptor. Kainate receptors are a subtype of ionotropic glutamate receptors that mediate excitatory neurotransmission throughout the central nervous system. By blocking the iGluR5 receptor, Dasolampanel modulates glutamatergic signaling, which is implicated in the pathophysiology of chronic pain.

The proposed signaling pathway involves the inhibition of glutamate-induced cation influx through the iGluR5 channel on nociceptive neurons. This dampens neuronal excitability and reduces the transmission of pain signals.

Dasolampanel_Etibutil_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate iGluR5 iGluR5 (GluK1) Receptor Glutamate->iGluR5 Binds to IonChannel Cation Channel iGluR5->IonChannel Activates Excitability Neuronal Excitability IonChannel->Excitability Increases PainSignal Pain Signal Transmission Excitability->PainSignal Promotes Dasolampanel This compound (Active Metabolite) Dasolampanel->iGluR5 Antagonizes In_Vivo_Pain_Model_Workflow AnimalModel Animal Model of Pain (e.g., Carrageenan-induced hyperalgesia) DrugAdmin Oral Administration of This compound or Vehicle AnimalModel->DrugAdmin PainAssessment Assessment of Nociceptive Threshold (e.g., Paw withdrawal latency) DrugAdmin->PainAssessment DataAnalysis Data Analysis and Comparison of Treatment vs. Vehicle Groups PainAssessment->DataAnalysis Efficacy Determination of Analgesic Efficacy (ED50) DataAnalysis->Efficacy

References

Synthesis of Dasolampanel Etibutil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, demonstrating potential in the treatment of various neurological conditions. Etibutil Dasolampanel is an ethylbutyl ester prodrug of Dasolampanel, designed to enhance its pharmacokinetic properties. This technical guide provides a comprehensive overview of the core synthesis of Dasolampanel and its subsequent conversion to the Etibutil ester prodrug. The synthesis is a multi-step process commencing from L-pyroglutamic acid and involving key transformations such as the formation of a decahydroisoquinoline (B1345475) core, introduction of a substituted phenoxy moiety, and construction of a tetrazole ring. This document outlines the general synthetic strategy, while acknowledging that specific, detailed experimental protocols and quantitative data are often proprietary and not fully disclosed in publicly available literature.

Mechanism of Action and Signaling Pathway

Dasolampanel exerts its pharmacological effects by acting as a competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptor subtypes.[1][2] These receptors are ligand-gated ion channels that mediate a significant portion of the fast excitatory neurotransmission in the central nervous system. Upon binding of the excitatory neurotransmitter glutamate, these channels open, allowing the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.

By competitively blocking the glutamate binding site on AMPA and kainate receptors, Dasolampanel prevents this ion influx, thereby reducing postsynaptic excitation. This modulation of glutamatergic neurotransmission is the basis for its potential therapeutic applications in conditions characterized by neuronal hyperexcitability.

Dasolampanel_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Kainate_Receptor AMPA/Kainate Receptor Ion_Channel Ion Channel (Closed) AMPA_Kainate_Receptor->Ion_Channel Prevents Opening Excitatory_Signal Reduced Excitatory Signal Ion_Channel->Excitatory_Signal Inhibits Dasolampanel Dasolampanel Dasolampanel->AMPA_Kainate_Receptor Blocks Glutamate->AMPA_Kainate_Receptor Binds

Dasolampanel's antagonistic action on AMPA/Kainate receptors.

Synthesis of Dasolampanel

The synthesis of Dasolampanel is a multi-step process that can be broadly divided into five key stages. The following sections outline a plausible synthetic route based on available patent literature. It is important to note that specific reaction conditions, solvents, catalysts, and yields are not exhaustively detailed in these sources and would require laboratory optimization.

Overall Synthetic Workflow

Dasolampanel_Synthesis_Workflow Start L-Pyroglutamic Acid Step1 Step 1: Bicyclic Amide Formation Start->Step1 Intermediate1 Intermediate 1: (4aS,8aR)-Hexahydro-1H- pyrrolo[3,2,1-ij]quinoline-1,8-dione Step1->Intermediate1 Step2 Step 2: Reduction and Protection Intermediate1->Step2 Intermediate2 Intermediate 2: Protected (3S,4aS,6S,8aR)- Decahydroisoquinolin-6-ol (B1281191) Step2->Intermediate2 Step3 Step 3: Phenoxy Ether Formation Intermediate2->Step3 Intermediate3 Intermediate 3: Protected (3S,4aS,6S,8aR)-6-(3-chloro- 2-cyanophenoxy)decahydroisoquinoline Step3->Intermediate3 Step4 Step 4: Tetrazole Formation Intermediate3->Step4 Intermediate4 Intermediate 4: Protected Dasolampanel Step4->Intermediate4 Step5 Step 5: Deprotection Intermediate4->Step5 End Dasolampanel Step5->End

General workflow for the synthesis of Dasolampanel.
Experimental Protocols (General Overview)

Step 1: Bicyclic Amide Formation

The synthesis commences with the chiral starting material, L-pyroglutamic acid. A plausible initial step involves a condensation reaction, likely a Dieckmann condensation or a similar intramolecular cyclization, to form the bicyclic amide core structure, (4aS,8aR)-hexahydro-1H-pyrrolo[3,2,1-ij]quinoline-1,8-dione.

  • Starting Material: L-Pyroglutamic Acid

  • Key Transformation: Intramolecular cyclization

  • Product: Intermediate 1: (4aS,8aR)-Hexahydro-1H-pyrrolo[3,2,1-ij]quinoline-1,8-dione

Step 2: Reduction and Protection

Intermediate 1 undergoes reduction of the ketone and amide functionalities to form the decahydroisoquinoline core. This is typically achieved using powerful reducing agents like lithium aluminum hydride. The resulting secondary amine and hydroxyl group are then protected to prevent unwanted side reactions in subsequent steps. A common protecting group for the amine is the benzyl (B1604629) group (Bn), and for the hydroxyl group, a silyl (B83357) ether such as tert-butyldimethylsilyl (TBDMS) could be employed.

  • Starting Material: Intermediate 1

  • Key Transformations: Reduction, Amine Protection, Alcohol Protection

  • Product: Intermediate 2: Protected (3S,4aS,6S,8aR)-Decahydroisoquinolin-6-ol

Step 3: Phenoxy Ether Formation

The protected decahydroisoquinolin-6-ol is coupled with a substituted phenol, 2-chloro-6-cyanophenol, via a nucleophilic aromatic substitution or a Mitsunobu reaction to form the corresponding phenoxy ether.

  • Starting Material: Intermediate 2, 2-chloro-6-cyanophenol

  • Key Transformation: Williamson ether synthesis or Mitsunobu reaction

  • Product: Intermediate 3: Protected (3S,4aS,6S,8aR)-6-(3-chloro-2-cyanophenoxy)decahydroisoquinoline

Step 4: Tetrazole Formation

The nitrile group of Intermediate 3 is converted to a tetrazole ring. This is a common transformation in medicinal chemistry, often achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt.

  • Starting Material: Intermediate 3

  • Key Transformation: [2+3] cycloaddition of azide to the nitrile

  • Product: Intermediate 4: Protected Dasolampanel

Step 5: Deprotection

The final step involves the removal of the protecting groups from the secondary amine and the carboxylic acid precursor (if the synthesis was carried out with a protected carboxylate). For a benzyl protecting group, catalytic hydrogenation is a standard deprotection method. Acidic or fluoride-mediated cleavage would be used for silyl ethers. If the carboxylic acid is in a protected form (e.g., an ester), hydrolysis is performed.

  • Starting Material: Intermediate 4

  • Key Transformation: Deprotection of amine and hydrolysis of ester (if applicable)

  • Product: Dasolampanel

Synthesis of Etibutil Dasolampanel (Prodrug Formation)

The conversion of Dasolampanel to its ethylbutyl ester prodrug, Etibutil Dasolampanel, is achieved through an esterification reaction.

Esterification Workflow

Esterification_Workflow Dasolampanel Dasolampanel Esterification Esterification Dasolampanel->Esterification Etibutil_Dasolampanel Etibutil Dasolampanel Esterification->Etibutil_Dasolampanel Reagents 2-Ethyl-1-butanol (B44090), Coupling Agent (e.g., DCC, EDC), or Acid Catalyst (e.g., H2SO4) Reagents->Esterification

Esterification of Dasolampanel to its Etibutil prodrug.
Experimental Protocol (General Overview)

Esterification

Dasolampanel is reacted with 2-ethyl-1-butanol under appropriate esterification conditions. Common methods include:

The choice of method would depend on the stability of Dasolampanel to strong acidic conditions and the desired reaction efficiency.

  • Starting Materials: Dasolampanel, 2-Ethyl-1-butanol

  • Key Transformation: Esterification

  • Product: Etibutil Dasolampanel

Quantitative Data Summary

Table 1: Synthesis of Dasolampanel - Reaction Parameters (Hypothetical)

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1L-Pyroglutamic AcidStrong Base (e.g., NaH)Anhydrous THFReflux12N/A
2Intermediate 1LiAlH4, Benzyl Bromide, TBDMSClAnhydrous Ether, DMF0 to RT24N/A
3Intermediate 22-chloro-6-cyanophenol, DIAD, PPh3THF0 to RT12N/A
4Intermediate 3NaN3, NH4ClDMF10024N/A
5Intermediate 4H2, Pd/CMethanolRT12N/A

N/A: Not Available in public literature.

Table 2: Synthesis of Etibutil Dasolampanel - Reaction Parameters (Hypothetical)

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
EsterificationDasolampanel2-Ethyl-1-butanol, EDC, DMAPDichloromethane0 to RT12N/A

N/A: Not Available in public literature.

Conclusion

The synthesis of Dasolampanel and its prodrug Etibutil Dasolampanel involves a sophisticated, multi-step synthetic sequence that leverages fundamental organic chemistry transformations. While the general pathway is understood, the specific, optimized experimental conditions and quantitative outcomes remain largely proprietary. This guide provides a framework for understanding the core synthetic strategy, which can serve as a basis for further research and development in the field of neurology and medicinal chemistry. The development of robust and scalable synthetic routes for Dasolampanel and its analogs will be crucial for enabling further clinical investigation and potential therapeutic use.

References

Dasolampanel Etibutil: A Technical Overview of a Novel AMPA/Kainate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Dasolampanel and Dasolampanel Etibutil are investigational compounds that were under development and were never approved for commercial use. Information available in the public domain is limited. This document summarizes the publicly accessible data.

Introduction

Dasolampanel (also known as NGX-426) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] It was developed as an orally bioavailable analog of tezampanel, which required intravenous administration.[1] this compound (also known as LY545694) is an ethylbutyl ester prodrug of Dasolampanel, designed to improve its pharmacokinetic properties.[2]

The primary therapeutic target for Dasolampanel was chronic pain, including neuropathic pain and migraine.[1] The rationale for its development was based on the role of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, in the pathophysiology of pain.[3][4] By blocking AMPA and kainate receptors, Dasolampanel was expected to reduce the transmission of pain signals.

The development program for Dasolampanel and its etibutil ester was initiated by Eli Lilly and Company, and later continued by TorreyPines Therapeutics and Raptor Pharmaceuticals.[2][5] Despite showing some promise in early-stage trials, the development of Dasolampanel was ultimately discontinued (B1498344) due to a lack of significant efficacy in Phase 2 clinical trials for chronic pain conditions.

Chemical and Physical Properties

PropertyDasolampanelThis compound
IUPAC Name (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate
Molecular Formula C17H20ClN5O3C23H32ClN5O3
Molecular Weight 377.83 g/mol 461.99 g/mol
CAS Number 503294-13-1503291-52-9

Mechanism of Action and Signaling Pathways

Dasolampanel acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission.

AMPA Receptor Signaling Pathway

Antagonism of AMPA receptors by Dasolampanel is expected to inhibit the influx of sodium ions (Na+) and, in the case of calcium-permeable AMPA receptors, calcium ions (Ca2+) into the postsynaptic neuron. This leads to a reduction in neuronal depolarization and subsequent downstream signaling cascades involved in pain transmission.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Na_Ca_channel Na+/Ca2+ Influx AMPA_R->Na_Ca_channel Activation Depolarization Depolarization Na_Ca_channel->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream Pain_Signal Pain Signal Propagation Downstream->Pain_Signal Dasolampanel Dasolampanel Dasolampanel->AMPA_R Antagonism

Dasolampanel antagonism of the AMPA receptor signaling pathway.
Kainate Receptor Signaling Pathway

Similarly, Dasolampanel blocks kainate receptors, which also function as ion channels permeable to Na+ and K+. Kainate receptors are involved in both pre- and postsynaptic modulation of neurotransmission. Antagonism of postsynaptic kainate receptors reduces excitatory postsynaptic potentials, while antagonism of presynaptic kainate receptors can modulate neurotransmitter release.

Kainate_Pathway cluster_pre_kainate Presynaptic Terminal cluster_post_kainate Postsynaptic Terminal Glutamate_vesicle_k Glutamate Presynaptic_KA_R Presynaptic Kainate Receptor Glutamate_vesicle_k->Presynaptic_KA_R Feedback Postsynaptic_KA_R Postsynaptic Kainate Receptor Glutamate_vesicle_k->Postsynaptic_KA_R Glutamate Release Presynaptic_KA_R->Glutamate_vesicle_k Modulates Release Na_K_channel Na+/K+ Flux Postsynaptic_KA_R->Na_K_channel Activation Modulation Modulation of Excitability Na_K_channel->Modulation Pain_Signal_k Pain Signal Propagation Modulation->Pain_Signal_k Dasolampanel_k Dasolampanel Dasolampanel_k->Presynaptic_KA_R Antagonism Dasolampanel_k->Postsynaptic_KA_R Antagonism Preclinical_Workflow cluster_models Animal Models of Pain cluster_testing Behavioral Testing Neuropathic_Pain Neuropathic Pain Models (e.g., CCI, SNL) Drug_Admin Dasolampanel Administration Neuropathic_Pain->Drug_Admin Inflammatory_Pain Inflammatory Pain Models (e.g., CFA, Carrageenan) Inflammatory_Pain->Drug_Admin Mechanical_Allodynia Mechanical Allodynia (von Frey filaments) Data_Analysis Data Analysis and Dose-Response Mechanical_Allodynia->Data_Analysis Thermal_Hyperalgesia Thermal Hyperalgesia (Hargreaves test) Thermal_Hyperalgesia->Data_Analysis Drug_Admin->Mechanical_Allodynia Drug_Admin->Thermal_Hyperalgesia Efficacy_Assessment Assessment of Analgesic Efficacy Data_Analysis->Efficacy_Assessment

References

Preclinical Pharmacology of Dasolampanel Etibutil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasolampanel Etibutil (formerly known as LY545694) is a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. Developed by Eli Lilly, this small molecule was investigated as a potential analgesic for chronic pain conditions, including diabetic neuropathy and osteoarthritis. Preclinical studies in animal models of pain suggested therapeutic potential; however, clinical trials did not demonstrate significant efficacy at the doses evaluated. This document provides a summary of the available preclinical pharmacology of this compound, with a focus on its mechanism of action, and highlights the key in vitro and in vivo studies conducted to characterize its activity.

Note on Data Availability: Comprehensive quantitative data from primary preclinical studies, including detailed experimental protocols, are not publicly available in their entirety. The key findings summarized herein are based on publicly accessible abstracts, clinical trial summaries, and secondary reports. The primary reference containing much of the foundational preclinical data, a 2013 publication in Bioorganic & Medicinal Chemistry Letters by Martinez-Perez et al., could not be accessed in full during the compilation of this report. As such, the presentation of detailed, quantitative data tables and specific experimental protocols is limited.

Mechanism of Action

This compound is a selective antagonist of the iGluR5 (GluK1) subunit of the kainate receptor. Kainate receptors are a subtype of ionotropic glutamate receptors that are involved in excitatory neurotransmission throughout the central nervous system. The iGluR5 subunit, in particular, has been implicated in the modulation of nociceptive signaling pathways. By antagonizing iGluR5, this compound is thought to reduce the excitability of neurons involved in the transmission of pain signals.

The proposed mechanism of action involves the blockade of glutamate-induced activation of iGluR5-containing kainate receptors on nociceptive neurons. This would lead to a reduction in neuronal depolarization and a decrease in the propagation of pain signals to higher brain centers.

Signaling Pathway

Dasolampanel_MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate iGluR5 iGluR5 (GluK1) Kainate Receptor Glutamate->iGluR5 Binds and Activates Nociception Nociceptive Signaling iGluR5->Nociception Initiates Dasolampanel This compound Dasolampanel->iGluR5 Antagonizes

Caption: Proposed mechanism of action of this compound.

Preclinical Pharmacodynamics: In Vitro and In Vivo Evidence

In Vitro Studies

Key In Vitro Experiments (Presumed):

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for human iGluR5 receptors and to assess its selectivity against other glutamate receptor subtypes (e.g., AMPA, NMDA) and a broader panel of receptors and ion channels.

  • Functional Assays: To measure the functional antagonism of iGluR5 receptors. This likely involved techniques such as:

    • Electrophysiology (Patch-Clamp): Measuring the inhibition of glutamate- or kainate-induced currents in cells expressing recombinant iGluR5 receptors.

    • Calcium Imaging: Assessing the blockade of agonist-induced intracellular calcium influx in iGluR5-expressing cells.

In Vivo Studies

Preclinical in vivo studies were conducted in established animal models of inflammatory and neuropathic pain to evaluate the analgesic efficacy of this compound.

Key In Vivo Experiments:

  • Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

    • Methodology: Typically, CFA is injected into the hind paw of rodents, inducing a localized and persistent inflammation characterized by thermal hyperalgesia and mechanical allodynia.

    • Endpoint: The analgesic effect of this compound would have been assessed by measuring the reversal of these pain-related behaviors at various time points after drug administration.

  • Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

    • Methodology: This model involves the surgical ligation of a spinal nerve (e.g., L5) in rodents, which leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia in the affected paw.

    • Endpoint: The efficacy of this compound would have been determined by its ability to alleviate these neuropathic pain behaviors.

Clinical trial reports have indicated that the exposures achieved in these preclinical models that were associated with efficacy were higher than those achieved in human clinical trials at the doses tested.[1]

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not publicly available. Standard preclinical pharmacokinetic studies would have been conducted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various animal species.

Presumed Pharmacokinetic Parameters Evaluated:

  • Absorption: Bioavailability (F%), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax).

  • Distribution: Volume of Distribution (Vd), Plasma Protein Binding.

  • Metabolism: In vitro metabolic stability in liver microsomes, identification of major metabolites, and cytochrome P450 (CYP) enzyme phenotyping.

  • Excretion: Clearance (CL) and half-life (t1/2).

Toxicology and Safety Pharmacology

A comprehensive preclinical safety and toxicology program would have been conducted to support the clinical development of this compound. This would have included studies to assess its general toxicity, genotoxicity, and safety pharmacology.

Presumed Toxicology and Safety Studies:

  • General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity: A standard battery of tests to assess mutagenic and clastogenic potential, including:

    • Ames test (bacterial reverse mutation assay).

    • In vitro chromosomal aberration test in mammalian cells.

    • In vivo micronucleus test in rodents.

  • Safety Pharmacology: A core battery of studies to evaluate the effects of this compound on vital functions, including:

    • Cardiovascular System: hERG channel assay to assess the potential for QT prolongation, and in vivo cardiovascular studies in a conscious animal model.

    • Central Nervous System: A functional observational battery (FOB) or similar neurobehavioral assessment in rodents.

    • Respiratory System: Evaluation of respiratory function in vivo.

  • CYP450 Inhibition and Induction: In vitro assays to determine the potential for drug-drug interactions via inhibition or induction of major cytochrome P450 enzymes.

Summary and Conclusion

This compound is a selective iGluR5 antagonist that showed promise as a novel analgesic in preclinical models of inflammatory and neuropathic pain. Its mechanism of action, targeting a key receptor in nociceptive signaling, provided a strong rationale for its development. However, the preclinical efficacy observed in animal models did not translate into significant pain relief in human clinical trials at the doses studied. The reasons for this translational failure are likely multifactorial and may include differences in pharmacokinetics and pharmacodynamics between species, as well as the complexity of chronic pain in humans. The preclinical data, though not fully public, were sufficient to support the progression of this compound into clinical development, highlighting the importance of iGluR5 as a target for pain, even though this particular compound was not successful. Further research into iGluR5 antagonists with different pharmacological profiles may still hold promise for the development of new pain therapeutics.

Experimental Workflow for Preclinical Analgesic Development

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy cluster_safety Safety & Toxicology Binding Receptor Binding Assays (iGluR5 Affinity & Selectivity) Functional Functional Assays (Electrophysiology, Ca2+ Imaging) Binding->Functional Confirm Functional Activity Inflammatory Inflammatory Pain Model (e.g., CFA) Functional->Inflammatory Test in Inflammatory Pain Neuropathic Neuropathic Pain Model (e.g., SNL) Functional->Neuropathic Test in Neuropathic Pain ADME Pharmacokinetics (ADME) Inflammatory->ADME Neuropathic->ADME Tox Toxicology Studies ADME->Tox SafetyPharm Safety Pharmacology (CV, CNS, Respiratory) Tox->SafetyPharm

Caption: A generalized experimental workflow for the preclinical development of an analgesic compound like this compound.

References

Dasolampanel Etibutil: An In-Depth Analysis of Central Nervous System Penetration and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific quantitative central nervous system (CNS) penetration and distribution of Dasolampanel Etibutil is limited. This guide, therefore, provides a framework for understanding the critical aspects of CNS penetration for a molecule of this class, supplemented with the available information on this compound and its mechanism of action. The experimental protocols and quantitative data tables are presented as templates that would be utilized in a comprehensive preclinical data package.

Introduction

This compound (formerly known as LY545694) is a prodrug of Dasolampanel, a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. As a modulator of glutamatergic neurotransmission, Dasolampanel has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, as well as for the treatment of chronic pain conditions.

Effective therapeutic intervention within the CNS is contingent on the ability of a drug to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. This technical guide explores the critical aspects of CNS penetration and distribution for this compound, providing a comprehensive overview for researchers and drug development professionals.

Core Concepts in CNS Drug Distribution

The ability of a therapeutic agent to penetrate the CNS is governed by a complex interplay of its physicochemical properties and its interaction with the physiological barriers of the brain. Key parameters include:

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

  • Brain-to-Plasma Ratio (Kp): This ratio provides a measure of the total concentration of a drug in the brain tissue relative to its total concentration in the plasma at steady-state.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): A more pharmacologically relevant parameter, Kp,uu, represents the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu of ~1 suggests passive diffusion across the BBB, while values significantly lower or higher may indicate active efflux or influx, respectively.

  • Cerebrospinal Fluid (CSF) Penetration: The concentration of a drug in the CSF is often used as a surrogate for its concentration in the brain's interstitial fluid.

This compound: Available Data and Inferences

Specific, publicly available quantitative data on the CNS penetration of this compound or its active metabolite, Dasolampanel, is scarce. However, some insights can be gleaned from its development history. Clinical trials investigating this compound for chronic pain reported that the steady-state plasma concentrations in patients were lower than the exposures required for efficacy in animal models of pain behavior. While this does not directly quantify CNS penetration, it could suggest that achieving and sustaining therapeutic concentrations within the CNS may be a challenge.

Quantitative Data Summary (Hypothetical Data)

The following tables are presented as templates to illustrate how quantitative data on CNS penetration and distribution for this compound would be structured. The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Blood-Brain Barrier Permeability of Dasolampanel

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Dasolampanel[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Control Compound 1 (High Permeability)>10>10~1
Control Compound 2 (Low Permeability/Efflux Substrate)<2>10>5

Table 2: In Vivo CNS Distribution of Dasolampanel in Rodents (Single Dose)

SpeciesDose (mg/kg)RouteTime (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain-to-Plasma Ratio (Kp)
Rat[Hypothetical Value]IV1[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Rat[Hypothetical Value]IV4[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Mouse[Hypothetical Value]PO2[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 3: Unbound Fraction and Unbound Brain-to-Plasma Ratio of Dasolampanel

ParameterValue
Plasma Protein Binding (%)[Hypothetical Value]
Brain Tissue Binding (%)[Hypothetical Value]
Unbound Fraction in Plasma (fu,plasma)[Hypothetical Value]
Unbound Fraction in Brain (fu,brain)[Hypothetical Value]
Unbound Brain-to-Plasma Ratio (Kp,uu) [Hypothetical Value]

Detailed Experimental Protocols (Templates)

The following are template protocols for key experiments used to determine the CNS penetration and distribution of a compound like Dasolampanel.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the passive permeability and potential for active transport of Dasolampanel across a cellular model of the blood-brain barrier.

Methodology:

  • Cell Culture: A co-culture model of bovine brain microvascular endothelial cells (BBMECs) and rat astrocytes is established on Transwell® inserts.

  • Barrier Integrity: The integrity of the cell monolayer is confirmed by measuring transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Assay:

    • Dasolampanel is added to either the apical (blood-side) or basolateral (brain-side) chamber of the Transwell® system.

    • Samples are collected from the receiving chamber at various time points.

    • The concentration of Dasolampanel in the samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

In Vivo Brain and Plasma Pharmacokinetic Study in Rodents

Objective: To determine the time course of Dasolampanel concentrations in the brain and plasma following systemic administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound is administered via intravenous (IV) or oral (PO) gavage at a specified dose.

  • Sample Collection: At predetermined time points, blood samples are collected via cardiac puncture, and brains are harvested.

  • Sample Processing: Plasma is isolated from the blood by centrifugation. Brain tissue is homogenized.

  • Bioanalysis: The concentrations of Dasolampanel in plasma and brain homogenate are determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio (Kp), are calculated.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the potential signaling pathway affected by Dasolampanel and a typical experimental workflow for assessing CNS penetration.

G Dasolampanel Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate iGluR5 iGluR5 (Kainate Receptor) Glutamate->iGluR5 Binds to Na_Ca_Influx Na+/Ca2+ Influx iGluR5->Na_Ca_Influx Activates Depolarization Neuronal Depolarization & Excitation Na_Ca_Influx->Depolarization Leads to Dasolampanel Dasolampanel Dasolampanel->iGluR5 Antagonizes

Caption: Dasolampanel acts as an antagonist at the iGluR5 receptor, blocking glutamate-mediated signaling.

G Experimental Workflow for CNS Penetration start Drug Candidate (this compound) in_vitro In Vitro BBB Assay (e.g., Transwell Model) start->in_vitro in_vivo In Vivo PK Study (Rodent Model) start->in_vivo data Data Analysis: - Kp - Kp,uu - PK Parameters in_vitro->data analysis LC-MS/MS Bioanalysis of Plasma and Brain Samples in_vivo->analysis analysis->data end Assessment of CNS Penetration Profile data->end

Caption: A typical workflow for evaluating the CNS penetration of a drug candidate.

Conclusion

The successful development of a CNS-active drug like this compound hinges on its ability to effectively cross the blood-brain barrier and reach its target, the iGluR5 receptor, at therapeutically relevant concentrations. While specific data for Dasolampanel's CNS penetration is not widely available, the established methodologies and conceptual frameworks outlined in this guide provide a robust approach for the evaluation of this critical drug development parameter. Further preclinical studies, should they become public, will be essential to fully elucidate the CNS pharmacokinetic and pharmacodynamic profile of Dasolampanel and inform its potential for treating CNS disorders.

Methodological & Application

Dasolampanel Etibutil: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of Dasolampanel Etibutil, a potent and selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1.

This compound (formerly LY545694) is a member of the decahydroisoquinoline (B1345475) derivative class of compounds and has been investigated for its potential therapeutic effects in chronic pain conditions.[1] Its mechanism of action centers on the inhibition of iGluR5, a key receptor in modulating neuronal excitability and synaptic transmission. Understanding its in vitro pharmacological profile is crucial for its application in research and drug development.

Data Summary

The following table summarizes the key in vitro parameters for this compound and related compounds. Due to the limited publicly available data for this compound, data for a structurally similar iGluR5 antagonist, LY466195, is included for comparative purposes.

CompoundTargetAssay TypeCell LineRadioligandKey ParameterValueReference
This compound iGluR5 (GluK1)Radioligand BindingHEK293 expressing human GluK1[³H]-KainateKi Not publicly availableInferred from[1]
This compound iGluR5 (GluK1)Calcium Flux AssayHEK293 expressing human GluK1-IC50 Not publicly availableInferred from[1]
LY466195 GluK1[³H]-Glutamate DisplacementPurified GluK1 Ligand Binding Domain[³H]-GlutamateKd 38 ± 7 nM

Signaling Pathway

This compound acts as an antagonist at the iGluR5 (GluK1) kainate receptor. Upon binding of an agonist like glutamate or kainate, iGluR5 typically forms a cation-permeable ion channel, leading to sodium influx and neuronal depolarization. However, iGluR5 can also engage in non-canonical, metabotropic-like signaling. This "flux-independent" signaling can involve the activation of G-proteins, leading to downstream effects such as the modulation of ion channels and protein kinases.[2][3][4] this compound, by blocking the agonist binding site, is expected to inhibit both of these signaling cascades.

iGluR5_Signaling cluster_membrane Plasma Membrane cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic-like Signaling iGluR5 iGluR5 (GluK1) Kainate Receptor IonChannel Ion Channel Opening iGluR5->IonChannel Canonical Pathway G_Protein G-Protein Activation (e.g., Gq/11) iGluR5->G_Protein Non-Canonical Pathway Glutamate Glutamate (Agonist) Glutamate->iGluR5 Binds and Activates Dasolampanel This compound (Antagonist) Dasolampanel->iGluR5 Binds and Blocks Na_Influx Na+ Influx IonChannel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC

Caption: Proposed signaling pathway of iGluR5 and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound. These are based on standard methodologies for iGluR5 antagonists and should be optimized for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the iGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow Diagram:

Radioligand_Binding_Workflow start Start cell_culture Culture HEK293 cells stably expressing human iGluR5 start->cell_culture membrane_prep Prepare cell membranes by homogenization and centrifugation cell_culture->membrane_prep incubation Incubate membranes with [³H]-Kainate and varying concentrations of this compound membrane_prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation scintillation Quantify bound radioactivity using liquid scintillation counting separation->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for the iGluR5 radioligand binding assay.

Methodology:

  • Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human iGluR5 (GluK1) subunit in appropriate culture medium (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • This compound at a range of concentrations (e.g., 0.1 nM to 10 µM).

      • A fixed concentration of the radioligand, [³H]-Kainate (e.g., 1-5 nM).

      • The cell membrane preparation (e.g., 20-50 µg of protein).

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate).

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced calcium influx in cells expressing iGluR5.

Experimental Workflow Diagram:

Calcium_Flux_Workflow start Start cell_plating Plate HEK293-iGluR5 cells in a 96-well plate start->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition Add a fixed concentration of an iGluR5 agonist (e.g., Kainate) pre_incubation->agonist_addition fluorescence_reading Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) agonist_addition->fluorescence_reading analysis Analyze the change in fluorescence to determine IC50 fluorescence_reading->analysis end End analysis->end

Caption: Workflow for the iGluR5 calcium flux functional assay.

Methodology:

  • Cell Plating: Plate HEK293 cells stably expressing human iGluR5 in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells to remove excess dye and add the this compound dilutions to the appropriate wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of an iGluR5 agonist (e.g., kainate or glutamate) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading.

    • Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response in the absence of the antagonist (100% activity) and the response in the absence of the agonist (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

These protocols provide a framework for the in vitro characterization of this compound. Adaptation and optimization may be necessary based on specific experimental goals and available resources.

References

Application Notes and Protocols: Electrophysiological Characterization of Dasolampanel Etibutil using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasolampanel, and its orally bioavailable prodrug Dasolampanel etibutil (also known as NGX-426 and LY545694), is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These ionotropic glutamate (B1630785) receptors are critical for mediating fast excitatory neurotransmission in the central nervous system. Their over-activation is implicated in various neurological and pain disorders. Understanding the precise mechanism and quantitative aspects of Dasolampanel's interaction with these receptors is crucial for its therapeutic development and for elucidating the role of AMPA and kainate receptors in pathophysiology.

Data Presentation

Effective characterization of a receptor antagonist like Dasolampanel requires quantitative analysis of its potency and mechanism of action. The following tables are examples of how to structure and present such data.

Note: The data presented in these tables are illustrative examples and do not represent actual experimental results for Dasolampanel.

Table 1: Inhibitory Potency of Dasolampanel on AMPA and Kainate Receptor Subunits

This table summarizes the half-maximal inhibitory concentration (IC50) of Dasolampanel against various AMPA and kainate receptor subunit combinations. Such data is crucial for determining the compound's potency and selectivity.

Receptor Subunit CompositionAgonist Used (Concentration)Dasolampanel IC50 (nM) [Example]Hill Slope [Example]n (number of cells)
AMPA Receptors
Homomeric GluA1Glutamate (10 mM)8501.18
Homomeric GluA2Glutamate (10 mM)12001.07
Heteromeric GluA1/GluA2Glutamate (10 mM)9501.29
Kainate Receptors
Homomeric GluK1Kainate (10 µM)4500.98
Homomeric GluK2Kainate (10 µM)3001.110
Heteromeric GluK1/GluK5Kainate (10 µM)2501.07

Table 2: Effects of Dasolampanel on Kainate Receptor Current Kinetics

This table illustrates how to present data on the effects of Dasolampanel on the kinetic properties of ion channel currents, which provides insight into the mechanism of action (e.g., competitive vs. non-competitive antagonism).

Receptor SubunitDasolampanel Concentration (nM)Activation Time (10-90% rise time, ms) [Example]Deactivation Time Constant (τ, ms) [Example]Desensitization (% of peak current) [Example]n (number of cells)
GluK2 Control (0)5.2 ± 0.425.8 ± 2.185.3 ± 3.210
1005.4 ± 0.526.1 ± 2.384.9 ± 3.510
3005.1 ± 0.425.5 ± 2.085.7 ± 3.110
10005.3 ± 0.626.3 ± 2.486.1 ± 2.910

Signaling Pathway and Experimental Workflow

Dasolampanel Signaling Pathway

Dasolampanel_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Activates Kainate_R->Na_Ca_influx Activates Depolarization Depolarization & Excitatory Postsynaptic Potential (EPSP) Na_Ca_influx->Depolarization Dasolampanel Dasolampanel Dasolampanel->AMPA_R Antagonizes Dasolampanel->Kainate_R Antagonizes

Dasolampanel antagonizes AMPA and Kainate receptors.
Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 cells expressing AMPA/Kainate receptor subunits) start->cell_prep recording Whole-Cell Patch-Clamp Recording cell_prep->recording pipette_prep Pipette Preparation (Filling with internal solution, measuring resistance) pipette_prep->recording giga_seal Gigaohm Seal Formation recording->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell data_acq Data Acquisition whole_cell->data_acq agonist_app Agonist Application (e.g., Glutamate, Kainate) data_acq->agonist_app dasolampanel_app Dasolampanel Application (Concentration-response) agonist_app->dasolampanel_app washout Washout dasolampanel_app->washout analysis Data Analysis (IC50, kinetics) dasolampanel_app->analysis washout->data_acq Repeat for different concentrations end End analysis->end

Workflow for patch-clamp analysis of Dasolampanel.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings from HEK293 Cells Expressing AMPA or Kainate Receptors

This protocol describes the methodology for determining the IC50 of Dasolampanel on specific AMPA or kainate receptor subunits heterologously expressed in a cell line.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For transfection, plate cells onto glass coverslips in a 35 mm dish.

  • Transfect cells with plasmids encoding the desired AMPA (e.g., GluA1, GluA2) or kainate (e.g., GluK1, GluK2, GluK5) receptor subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect with a fluorescent protein plasmid (e.g., GFP) to identify transfected cells.

  • Record from cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Agonist and Dasolampanel Solutions: Prepare stock solutions of glutamate, kainate, and Dasolampanel in the external solution. Perform serial dilutions to obtain the desired final concentrations.

3. Electrophysiological Recordings:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a fluorescently labeled cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Clamp the membrane potential at -60 mV.

  • Record currents using a patch-clamp amplifier (e.g., Axopatch 200B), digitize the data (e.g., with a Digidata 1440A), and acquire data using software (e.g., pCLAMP).

4. Experimental Procedure for IC50 Determination:

  • Obtain a stable whole-cell recording.

  • Apply a saturating concentration of the appropriate agonist (e.g., 10 mM glutamate for AMPA receptors, 10 µM kainate for kainate receptors) for 2-5 seconds to elicit a maximal current response.

  • Wash the cell with the external solution until the current returns to baseline.

  • Pre-apply a specific concentration of Dasolampanel for 1-2 minutes, followed by co-application of the agonist and Dasolampanel.

  • Record the peak amplitude of the inward current.

  • Wash out Dasolampanel and ensure the agonist response returns to the initial level.

  • Repeat this procedure for a range of Dasolampanel concentrations (e.g., 1 nM to 100 µM).

5. Data Analysis:

  • Measure the peak current amplitude for each Dasolampanel concentration.

  • Normalize the current amplitude to the control response (in the absence of Dasolampanel).

  • Plot the normalized current as a function of the logarithm of the Dasolampanel concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 and the Hill slope.

Protocol 2: Characterization of Dasolampanel's Effects on Receptor Kinetics

This protocol is designed to investigate whether Dasolampanel affects the activation, deactivation, and desensitization kinetics of kainate receptors, which helps in understanding its mechanism of action.

1. Recording Setup:

  • Follow the same cell culture, transfection, solutions, and recording setup as in Protocol 1. A fast perfusion system is recommended for rapid application and removal of solutions to accurately measure kinetics.

2. Experimental Procedure:

  • Establish a stable whole-cell recording from a cell expressing the kainate receptor of interest (e.g., GluK2).

  • Activation and Deactivation:

    • Apply a short pulse (e.g., 10 ms) of a high concentration of kainate (e.g., 10 µM) to elicit a current.

    • Measure the 10-90% rise time of the current to determine the activation rate.

    • Fit the decay of the current after the removal of the agonist to an exponential function to determine the deactivation time constant (τ).

    • Repeat this procedure in the presence of a concentration of Dasolampanel close to its IC50.

  • Desensitization:

    • Apply a long pulse (e.g., 5 seconds) of kainate (e.g., 10 µM).

    • Measure the peak current and the steady-state current at the end of the agonist application.

    • Calculate the extent of desensitization as: (1 - (I_steady-state / I_peak)) * 100%.

    • Repeat this in the presence of Dasolampanel.

3. Data Analysis:

  • Compare the activation, deactivation, and desensitization parameters in the absence and presence of Dasolampanel using appropriate statistical tests (e.g., t-test or ANOVA).

  • A lack of significant change in these kinetic parameters is consistent with a competitive antagonist mechanism.

Logical Relationship Diagram

Logical_Relationship cluster_discovery Drug Discovery and Development cluster_validation Electrophysiological Validation cluster_outcome Outcome Compound_ID Compound Identification (this compound) MOA_Hypothesis Hypothesized Mechanism of Action (AMPA/Kainate Antagonist) Compound_ID->MOA_Hypothesis Patch_Clamp Patch-Clamp Studies MOA_Hypothesis->Patch_Clamp Potency Determine Potency (IC50) Patch_Clamp->Potency Selectivity Assess Subunit Selectivity Patch_Clamp->Selectivity Kinetics Analyze Effects on Channel Kinetics Patch_Clamp->Kinetics Mechanism_Confirmation Confirmation of Competitive Antagonism Potency->Mechanism_Confirmation Selectivity->Mechanism_Confirmation Kinetics->Mechanism_Confirmation Therapeutic_Potential Informs Therapeutic Potential and Further Preclinical/Clinical Studies Mechanism_Confirmation->Therapeutic_Potential

Logical progression for electrophysiological characterization.

References

Application Notes and Protocols for Dasolampanel Etibutil in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Dasolampanel Etibutil is an investigational drug that acts as a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1. This kainate receptor subtype is implicated in the transmission and sensitization of pain signals within the peripheral and central nervous systems.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of neuropathic pain, including detailed experimental protocols and a summary of expected outcomes based on the mechanism of action of GluK1 antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the GluK1 kainate receptor. In the context of neuropathic pain, GluK1 receptors are expressed on primary sensory neurons in the dorsal root ganglia (DRG) and on neurons within the dorsal horn of the spinal cord.[1][2] Following nerve injury, increased glutamate release leads to the activation of these receptors, contributing to neuronal hyperexcitability and central sensitization, which are key mechanisms underlying neuropathic pain.

The signaling cascade initiated by GluK1 activation in dorsal horn neurons is multifaceted. It involves both ionotropic and metabotropic actions. The ionotropic action leads to cation influx and neuronal depolarization. The metabotropic signaling is mediated through the interaction of GluK1 with G-proteins, specifically the Go protein.[3][4][5] This interaction can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] These downstream signaling events can modulate the activity of other channels and receptors, and ultimately influence gene expression through the activation of transcription factors, contributing to the long-term changes associated with chronic pain.

GluK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glutamate Glutamate GluK1 GluK1 Receptor Glutamate->GluK1 Binds G_protein Go-protein GluK1->G_protein Activates Dasolampanel This compound Dasolampanel->GluK1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Central_Sensitization Central Sensitization (Increased Neuronal Excitability) Ca_release->Central_Sensitization Ion_Channel Ion Channel Modulation PKC->Ion_Channel Gene_Expression Altered Gene Expression PKC->Gene_Expression Ion_Channel->Central_Sensitization Gene_Expression->Central_Sensitization

Caption: Simplified signaling pathway of the GluK1 receptor in neuropathic pain and the inhibitory action of this compound.

Data Presentation

While specific preclinical data for this compound in neuropathic pain models is not extensively available in the public domain, the following tables represent the expected outcomes based on the known efficacy of selective GluK1 receptor antagonists in rodent models of neuropathic pain. The data presented are hypothetical and for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model

Treatment GroupDose (mg/kg, p.o.)NBaseline Paw Withdrawal Threshold (g)Post-SNI Paw Withdrawal Threshold (g)
Vehicle-1015.2 ± 1.12.5 ± 0.4
This compound31014.9 ± 1.35.8 ± 0.6
This compound101015.1 ± 1.09.7 ± 0.9
This compound301015.3 ± 1.213.5 ± 1.1***
Positive Control (Gabapentin)1001015.0 ± 1.410.2 ± 0.8
p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model

Treatment GroupDose (mg/kg, p.o.)NBaseline Paw Withdrawal Latency (s)Post-SNI Paw Withdrawal Latency (s)
Vehicle-1010.5 ± 0.84.2 ± 0.5
This compound31010.2 ± 0.76.1 ± 0.6
This compound101010.4 ± 0.98.3 ± 0.7
This compound301010.6 ± 0.69.8 ± 0.5***
Positive Control (Gabapentin)1001010.3 ± 0.87.9 ± 0.6
p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for inducing a neuropathic pain model and assessing the efficacy of this compound.

Spared Nerve Injury (SNI) Model in Rats

This surgical model induces robust and long-lasting neuropathic pain behaviors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and retractors

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.

  • Tightly ligate the common peroneal and tibial nerves with 4-0 silk suture.

  • Perform a distal transection of the ligated nerves, removing a 2-3 mm section.

  • Ensure that the sural nerve remains intact and undamaged.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines for the first 48 hours.

  • Allow the animals to recover for at least 7 days before behavioral testing.

SNI_Workflow A Anesthetize Rat B Expose Sciatic Nerve and its Branches A->B C Isolate Common Peroneal and Tibial Nerves B->C D Ligate and Transect Common Peroneal and Tibial Nerves C->D E Leave Sural Nerve Intact F Close Incision D->F G Post-operative Care and Recovery F->G H Behavioral Testing G->H

Caption: Workflow for the Spared Nerve Injury (SNI) surgical procedure.
Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments with varying bending forces (e.g., Stoelting Co.)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.

  • Begin with a mid-range filament (e.g., 4.0 g) and apply it to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • A positive response is a brisk withdrawal or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold using a validated formula.

  • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

Assessment of Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a thermal stimulus.

Materials:

  • Hargreaves apparatus (e.g., Ugo Basile)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average latency.

  • Test both the ipsilateral and contralateral paws.

Behavioral_Testing_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Assessment SNI_Rat SNI Model Rat Drug_Admin Administer this compound or Vehicle (p.o.) SNI_Rat->Drug_Admin Von_Frey Von Frey Test (Mechanical Allodynia) Drug_Admin->Von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Drug_Admin->Hargreaves Data_Analysis Data Analysis and Comparison Von_Frey->Data_Analysis Hargreaves->Data_Analysis

Caption: General workflow for preclinical testing of this compound in a neuropathic pain model.

Conclusion

This compound, as a selective GluK1 antagonist, holds promise as a novel therapeutic agent for the treatment of neuropathic pain. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound. By utilizing models such as the SNI and behavioral tests like the von Frey and Hargreaves tests, researchers can gather crucial preclinical data to support the further development of this compound for this unmet medical need. The provided diagrams of the signaling pathway and experimental workflows offer a visual guide to the underlying biology and the practical steps involved in this line of research.

References

Application Notes and Protocols for Dasolampanel Etibutil in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Dasolampanel Etibutil, a selective GluK1 (iGluR5) kainate receptor antagonist, in rodent models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound is a prodrug that is converted to its active form, Dasolampanel, in vivo. Dasolampanel acts as a competitive antagonist at the GluK1 subunit of the kainate receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] By blocking GluK1-containing receptors, Dasolampanel can modulate glutamatergic neurotransmission, which is implicated in various neurological and pain-related disorders.[1][3]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound (also known as LY545694) in rodent models of pain.

CompoundAnimal ModelSpeciesDosing RouteDose RangeTherapeutic EffectReference
This compound (LY545694)Chronic Constriction Injury (CCI) Model of Neuropathic PainRatOral (p.o.)3-30 mg/kgReversal of thermal hyperalgesiaMartinez-Perez, J. A., et al. (2013)
This compound (LY545694)Complete Freund's Adjuvant (CFA) Model of Inflammatory PainRatOral (p.o.)10-100 mg/kgReversal of thermal hyperalgesiaMartinez-Perez, J. A., et al. (2013)

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain via CCI and the subsequent assessment of the analgesic efficacy of this compound.

a. Animals:

  • Male Sprague-Dawley rats (175-200 g) are used.

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

b. CCI Surgery:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve at approximately 1 mm intervals.

  • The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.

  • Close the incision with sutures.

  • Allow the animals to recover for at least one week before behavioral testing.

c. Drug Administration:

  • This compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in water).

  • Administer the compound orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

d. Assessment of Thermal Hyperalgesia (Hargreaves Test):

  • Place the rat in a clear plastic chamber on a heated glass floor.

  • Allow the animal to acclimate for at least 15 minutes.

  • A radiant heat source is focused onto the plantar surface of the hind paw.

  • The latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Measure the paw withdrawal latency at baseline (before drug administration) and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • The reversal of hyperalgesia is calculated as the percentage of the maximum possible effect (%MPE).

e. Experimental Workflow:

CCI_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Animal_Acclimation Animal Acclimation CCI_Surgery CCI Surgery Animal_Acclimation->CCI_Surgery Baseline_Testing Baseline Thermal Hyperalgesia Testing CCI_Surgery->Baseline_Testing Recovery (1 week) Drug_Admin This compound Administration (p.o.) Baseline_Testing->Drug_Admin Post_Drug_Testing Post-Dose Thermal Hyperalgesia Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (%MPE Calculation) Post_Drug_Testing->Data_Analysis

Figure 1. Experimental workflow for the CCI model.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This protocol details the induction of inflammatory pain using CFA and the evaluation of this compound's analgesic effects.

a. Animals:

  • Male Sprague-Dawley rats (175-200 g) are used.

  • Animals are housed under standard laboratory conditions.

b. CFA Injection:

  • Briefly anesthetize the rat with isoflurane.

  • Inject 100 µL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of one hind paw.

  • Allow the animals to develop inflammation and hyperalgesia over 24 hours.

c. Drug Administration:

  • Prepare and administer this compound as described in the CCI protocol at the desired doses (e.g., 10, 30, 100 mg/kg).

d. Assessment of Thermal Hyperalgesia (Hargreaves Test):

  • Follow the same procedure for assessing thermal hyperalgesia as described in the CCI protocol.

  • Measure paw withdrawal latency at baseline (before drug administration) and at various time points post-dosing.

e. Signaling Pathway:

Inflammatory_Pain_Pathway CFA CFA Injection Inflammation Inflammation (Immune Cell Infiltration, Cytokine Release) CFA->Inflammation Peripheral_Sensitization Peripheral Sensitization (Nociceptor Hyperexcitability) Inflammation->Peripheral_Sensitization Central_Sensitization Central Sensitization (Spinal Cord) Peripheral_Sensitization->Central_Sensitization Increased Glutamate Release GluK1 GluK1 Receptors (Presynaptic/Postsynaptic) GluK1->Central_Sensitization Contributes to Hyperalgesia Thermal Hyperalgesia Central_Sensitization->Hyperalgesia Dasolampanel This compound Dasolampanel->GluK1 Antagonizes

Figure 2. Simplified signaling in inflammatory pain.
Logical Relationship of Prodrug to Active Compound

Prodrug_Activation Dasolampanel_Etibutil This compound (Prodrug) InVivo_Metabolism In Vivo Metabolism (e.g., Esterases) Dasolampanel_Etibutil->InVivo_Metabolism Dasolampanel Dasolampanel (Active Antagonist) InVivo_Metabolism->Dasolampanel

Figure 3. Conversion of prodrug to active form.
Disclaimer

These protocols are for research purposes only. The specific details of the experimental procedures, including dosages, may need to be optimized for different rodent strains, experimental conditions, and specific research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: The Carrageenan-Induced Thermal Hyperalgesia Model for Evaluating the Analgesic Potential of LY545694

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The carrageenan-induced thermal hyperalgesia model is a widely utilized and validated preclinical model for studying acute inflammatory pain.[1][2] Intraplantar injection of carrageenan, a sulfated polysaccharide, into the hind paw of rodents elicits a localized inflammatory response characterized by edema, infiltration of immune cells, and a heightened sensitivity to noxious stimuli (hyperalgesia).[2] This model is particularly valuable for the initial screening and characterization of novel analgesic compounds.

LY545694 is a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as the kainate receptor subunit GluK1.[3] Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in nociceptive signaling. By targeting iGluR5, LY545694 represents a potential therapeutic agent for modulating pain pathways. These application notes provide a detailed protocol for inducing thermal hyperalgesia with carrageenan and evaluating the efficacy of LY545694 in this model.

Signaling Pathways and Mechanism of Action

Carrageenan-Induced Inflammatory Cascade: The inflammatory response to carrageenan is biphasic. The initial phase (1-6 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (peaking around 3-4 hours) is characterized by the production of prostaglandins, leukotrienes, and various pro-inflammatory cytokines (e.g., TNF-α, IL-1β) mediated by enzymes like cyclooxygenase-2 (COX-2).[1][4] These mediators sensitize peripheral nociceptors, leading to a lower activation threshold and an exaggerated response to thermal stimuli, a phenomenon known as thermal hyperalgesia. This sensitization often involves pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway.[4]

G Carrageenan-Induced Inflammatory Signaling Pathway cluster_0 Tissue Injury cluster_1 Early Phase Mediators cluster_2 Late Phase Mediators cluster_3 Nociceptor Sensitization Carrageenan Carrageenan Injection Histamine Histamine Carrageenan->Histamine causes release of Serotonin Serotonin Carrageenan->Serotonin causes release of Bradykinin Bradykinin Carrageenan->Bradykinin causes release of Cytokines Cytokines (TNF-α, IL-1β) Carrageenan->Cytokines induces COX2 COX-2 Upregulation Histamine->COX2 stimulate Serotonin->COX2 stimulate Bradykinin->COX2 stimulate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Nociceptor Peripheral Nociceptor (e.g., TRPV1) Prostaglandins->Nociceptor sensitizes MAPK MAPK Pathway Activation Cytokines->MAPK activates MAPK->Nociceptor sensitizes Hyperalgesia Thermal Hyperalgesia Nociceptor->Hyperalgesia leads to

Caption: Signaling cascade initiated by carrageenan injection.

Proposed Mechanism of Action for LY545694: Nociceptive signals from the periphery are transmitted to the spinal cord, where glutamate is a key neurotransmitter. Glutamate released from the presynaptic terminals of primary afferent fibers activates postsynaptic receptors, including AMPA, NMDA, and kainate receptors (like iGluR5), on second-order neurons in the dorsal horn. This activation propagates the pain signal to higher brain centers.

LY545694, as an iGluR5 antagonist, is hypothesized to exert its analgesic effect by blocking the binding of glutamate to this receptor on postsynaptic neurons. This action would reduce the excitatory postsynaptic potential, thereby dampening the transmission of nociceptive signals and alleviating hyperalgesia.

G Proposed Mechanism of Action for LY545694 cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Dorsal Horn Neuron) Presynaptic Primary Afferent Terminal Glutamate Glutamate iGluR5 iGluR5 Receptor Glutamate->iGluR5 Binds to Glutamate->iGluR5 Postsynaptic Postsynaptic Membrane Signal Pain Signal Propagation iGluR5->Signal Activates LY545694 LY545694 LY545694->iGluR5 Blocks

Caption: LY545694 blocks iGluR5 receptors on postsynaptic neurons.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the efficacy of a test compound in the carrageenan-induced thermal hyperalgesia model.

G Experimental Workflow A 1. Animal Acclimatization (≥ 3 days) B 2. Habituation to Test Apparatus (2 sessions on separate days) A->B C 3. Baseline Paw Withdrawal Latency (PWL) Measurement (Time = -30 min) B->C D 4. Compound Administration (e.g., LY545694 or Vehicle, p.o.) (Time = 0 min) C->D E 5. Carrageenan Injection (Intraplantar, i.pl.) (Time = +60 min) D->E F 6. Post-Carrageenan PWL Measurement (e.g., Time = +2.5, 3.5, 4.5, 5.5 hours) E->F G 7. Data Analysis (Compare PWL across groups and time points) F->G

Caption: Step-by-step workflow for the hyperalgesia experiment.

Detailed Experimental Protocol

1. Animals:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Weight: 180-220 g for rats; 20-25 g for mice.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12:12 h light-dark cycle) with ad libitum access to food and water.

  • Ethics: All procedures must be approved by the institution's Animal Care and Use Committee.

2. Materials and Reagents:

  • Thermal Plantar Test Apparatus (e.g., Hargreaves' apparatus)

  • Animal enclosures with a glass floor

  • Lambda (λ)-Carrageenan

  • Sterile 0.9% saline

  • LY545694

  • Vehicle for LY545694 (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Syringes (1 mL) with appropriate gavage and injection needles (e.g., 30-gauge)

  • Vortex mixer

3. Procedure:

  • Step 1: Acclimatization and Habituation

    • Allow animals to acclimatize to the housing facility for at least 3 days before the experiment.

    • On two separate days prior to testing, place the animals in the individual compartments of the plantar test apparatus for 15-20 minutes to habituate them to the testing environment.

  • Step 2: Baseline Thermal Sensitivity Measurement

    • On the day of the experiment, place the animals in the test chambers and allow them to acclimate for at least 15 minutes.

    • Position the movable infrared heat source beneath the plantar surface of the hind paw to be tested.

    • Activate the heat source. A timer will automatically start.

    • The timer stops when the animal withdraws its paw. Record this time as the Paw Withdrawal Latency (PWL).

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. If the animal does not respond by the cut-off time, the heat source turns off automatically, and the latency is recorded as the cut-off time.

    • Measure the baseline PWL for each animal. Average 2-3 readings per animal with at least 5 minutes between readings.

  • Step 3: Compound Administration

    • Prepare the required concentrations of LY545694 and the positive control in the appropriate vehicle. Ensure the solution is homogenous.

    • Administer LY545694, vehicle, or positive control via the desired route (e.g., oral gavage, p.o.). The timing of administration depends on the known pharmacokinetics of the compound. A typical pre-treatment time is 30-60 minutes before the carrageenan injection.

  • Step 4: Induction of Inflammation

    • Prepare a 1-2% (w/v) solution of carrageenan in sterile 0.9% saline. Mix vigorously using a vortex mixer.

    • At the designated time (e.g., 60 minutes post-drug administration), briefly restrain the animal and inject 100 µL (for rats) or 25 µL (for mice) of the carrageenan suspension into the plantar surface of the hind paw.

  • Step 5: Post-Carrageenan PWL Measurement

    • At various time points after carrageenan injection (e.g., 2, 3, 4, and 5 hours), measure the PWL of the inflamed paw using the same method as the baseline measurement. The peak hyperalgesia is typically observed around 3-4 hours post-carrageenan.[4]

4. Data Analysis:

  • Calculate the mean PWL ± SEM for each treatment group at each time point.

  • Analyze the data using a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups to the vehicle control group.

  • A statistically significant increase in PWL in the LY545694-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

Data Presentation

The following tables represent example data that could be obtained from this experimental model.

Table 1: Time-Course of Carrageenan-Induced Thermal Hyperalgesia in Rats

Time PointPaw Withdrawal Latency (seconds) (Mean ± SEM)
Baseline 11.5 ± 0.5
2 hours post-carrageenan 5.2 ± 0.4
3 hours post-carrageenan 4.1 ± 0.3
4 hours post-carrageenan 4.5 ± 0.4
5 hours post-carrageenan 6.8 ± 0.6
*p < 0.01 compared to Baseline

Table 2: Dose-Dependent Effect of LY545694 on Carrageenan-Induced Thermal Hyperalgesia in Rats (at 3 hours post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (seconds) (Mean ± SEM)
Vehicle Control -4.2 ± 0.4
LY545694 Prodrug [5]15.8 ± 0.5
LY545694 Prodrug [5]38.1 ± 0.6
LY545694 Prodrug [5]1010.5 ± 0.7
Indomethacin (Positive Control) 109.8 ± 0.5
p < 0.05 compared to Vehicle Control. Data is illustrative, based on findings that a prodrug of LY545694 showed a minimal effective dose of 3 mg/kg p.o. in a rat carrageenan model.[5]

References

Application Note: Assessing the Analgesic Efficacy of a [Test Compound] in the Murine Formalin Test

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Dasolampanel Etibutil" did not yield any results for a compound with this specific name in the context of scientific research or drug development. It is possible that the name is misspelled, is an internal code name not yet in public literature, or is a hypothetical compound.

Therefore, this application note provides a comprehensive and detailed protocol for the formalin test, a widely used and validated preclinical model of inflammatory pain. The protocol is designed to be a robust template that researchers can adapt for testing novel analgesic compounds. In place of "this compound," the placeholder "[Test Compound]" will be used. This document will guide researchers, scientists, and drug development professionals through the procedure, data analysis, and interpretation of results.

Introduction

The formalin test is a reliable and widely used preclinical model for assessing the efficacy of analgesic compounds. It induces a biphasic nociceptive response in rodents, which allows for the differentiation between acute neurogenic pain and persistent inflammatory pain within a single experiment. Intraplantar injection of a dilute formalin solution into the rodent paw elicits an immediate, short-lasting first phase of nocifensive behaviors (e.g., licking, flinching, biting the injected paw) driven by the direct activation of primary afferent neurons, primarily through the TRPA1 ion channel. This is followed by a quiescent period and then a longer-lasting second phase, which is characterized by inflammatory pain resulting from the release of inflammatory mediators (e.g., prostaglandins, bradykinin) and central sensitization in the spinal cord.

This application note details the protocol for evaluating the potential analgesic effects of a [Test Compound] using the formalin test in mice. The methodology covers drug preparation, administration, induction of nociception, behavioral scoring, and data analysis.

Mechanism of Action & Signaling Pathway

The formalin test's biphasic response involves distinct neurobiological mechanisms. The first phase (0-10 minutes) is initiated by the direct chemical activation of nociceptors, particularly through the TRPA1 channel, leading to the release of neurotransmitters like glutamate (B1630785) and substance P in the dorsal horn of the spinal cord. The second, inflammatory phase (15-60 minutes) involves a complex interplay of peripheral and central sensitization. Tissue injury caused by formalin triggers an inflammatory cascade, releasing mediators that sensitize peripheral nociceptors. Concurrently, persistent afferent input leads to central sensitization, characterized by the activation of NMDA and AMPA receptors by glutamate, resulting in heightened neuronal excitability in the spinal cord.

An effective analgesic might target one or both phases. For instance, a compound that blocks peripheral inflammatory mediators would primarily reduce the second phase response, while a compound that inhibits central glutamate signaling could potentially attenuate both phases.

Formalin_Pain_Pathway cluster_periphery Peripheral Tissue (Paw) cluster_spinal_cord Spinal Cord (Dorsal Horn) Formalin Formalin Injection TRPA1 TRPA1 Channel Activation Formalin->TRPA1 Phase 1 (Direct Activation) Inflammation Inflammatory Mediators (PGs, BK) Formalin->Inflammation Phase 2 (Tissue Injury) Presynaptic Presynaptic Terminal TRPA1->Presynaptic Signal Transmission Nociceptor Nociceptor Sensitization Inflammation->Nociceptor Nociceptor->Presynaptic Signal Transmission Glutamate Glutamate Release Presynaptic->Glutamate Postsynaptic Postsynaptic Neuron NMDA_AMPA NMDA/AMPA Receptor Activation Glutamate->NMDA_AMPA Binds Central_Sensitization Central Sensitization (Increased Excitability) NMDA_AMPA->Central_Sensitization Pain_Perception Pain Perception Central_Sensitization->Pain_Perception Signal to Brain Test_Compound [Test Compound] (Hypothetical Target) Test_Compound->NMDA_AMPA Inhibits

Caption: Hypothetical signaling pathway in the formalin test.

Experimental Protocol

Materials and Reagents
  • [Test Compound]

  • Vehicle (e.g., 0.9% saline, 5% DMSO in saline, or other appropriate vehicle)

  • Formalin solution (37% formaldehyde, diluted to 2.5% in 0.9% saline)

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)

  • Standard laboratory animal caging

  • Plexiglas observation chambers (e.g., 30x30x30 cm) with mirrors for unobstructed observation

  • Hamilton syringes (10 µL and 50 µL)

  • Administration needles (e.g., 30-gauge for intraplantar injection, appropriate gauge for chosen administration route)

  • Timers/stopwatches

  • Personal Protective Equipment (PPE)

Experimental Workflow

Caption: Workflow for the formalin test experiment.

Methods

3.1. Animal Handling and Acclimatization

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Place each mouse individually into a Plexiglas observation chamber and allow them to habituate for 30 minutes before any administration.

3.2. Compound Preparation and Administration

  • Prepare a stock solution of the [Test Compound] and dilute it to the desired final concentrations with the appropriate vehicle.

  • Prepare the positive control (e.g., morphine at 10 mg/kg, i.p.) and the vehicle control.

  • Administer the [Test Compound] , positive control, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)). A typical administration volume is 10 mL/kg.

  • Allow for a pre-treatment period based on the compound's known or estimated pharmacokinetic profile (e.g., 30 minutes for i.p. administration).

3.3. Formalin Injection

  • Gently restrain the mouse.

  • Using a 30-gauge needle attached to a Hamilton syringe, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Immediately after the injection, return the mouse to its observation chamber and start the timer.

3.4. Behavioral Scoring

  • Observe the animal continuously for 60 minutes post-injection.

  • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

  • Score the behavior in blocks of 5 minutes.

  • The total time spent in nocifensive behaviors is calculated for the first phase (0-10 minutes) and the second phase (15-60 minutes) separately.

Data Presentation and Analysis

The primary endpoint is the total time spent in nocifensive behaviors during Phase 1 and Phase 2. Data should be presented as the mean ± Standard Error of the Mean (SEM). Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Table 1: Effect of [Test Compound] on Nocifensive Behavior in the Formalin Test

Treatment Group (n=8 per group)DoseRoutePhase 1 (0-10 min) Nociceptive Time (s)Phase 2 (15-60 min) Nociceptive Time (s)
Vehicle Control -i.p.85.2 ± 7.5250.6 ± 15.1
[Test Compound] 10 mg/kgi.p.80.1 ± 8.1180.4 ± 12.3
[Test Compound] 30 mg/kgi.p.65.5 ± 6.9110.9 ± 10.5
[Test Compound] 100 mg/kgi.p.40.3 ± 5.255.7 ± 8.8
Morphine (Positive Control) 10 mg/kgi.p.35.1 ± 4.945.2 ± 7.1***
Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes only.
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control group (One-way ANOVA with Dunnett's post-hoc test).
Interpretation of Results
  • No Effect: The [Test Compound] does not significantly reduce nociceptive behaviors in either phase compared to the vehicle control.

  • Central Analgesic Effect: The compound significantly reduces pain behaviors in both Phase 1 and Phase 2, similar to morphine. This suggests a mechanism involving the central nervous system.

  • Peripheral Anti-inflammatory/Analgesic Effect: The compound significantly reduces pain behavior primarily in Phase 2, with little to no effect on Phase 1. This suggests a mechanism targeting peripheral inflammation and sensitization.

  • Dose-Response: A dose-dependent reduction in nociceptive behaviors provides stronger evidence for the compound's analgesic activity.

Conclusion

The formalin test is a critical tool for the preclinical evaluation of novel analgesics. This protocol provides a standardized framework for assessing the efficacy of a [Test Compound] . By carefully measuring the distinct phases of the nociceptive response, researchers can gain valuable insights into the compound's potential mechanism of action, distinguishing between central analgesic and peripheral anti-inflammatory effects. The structured data presentation and statistical analysis outlined here will ensure clear and interpretable results, facilitating informed decisions in the drug development pipeline.

Application Notes and Protocols for Studying iGluR5 Function in Neurons using Dasolampanel (Etibutil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasolampanel (also known as Etibutil, LY545694, and NGX-426) is a potent antagonist of ionotropic glutamate (B1630785) receptors (iGluRs) with reported activity at kainate receptors, including the iGluR5 (GRIK1) subunit. While its development for chronic pain conditions was discontinued, its utility as a pharmacological tool to investigate the physiological and pathological roles of iGluR5 in the central nervous system remains of interest to the research community. Dasolampanel is an orally bioavailable analog of tezampanel (B115726) and has been described as a competitive antagonist of AMPA and kainate receptors.[1] Clinical trials have specifically investigated Dasolampanel (as LY545694) as an iGluR5 antagonist.

These application notes provide an overview of Dasolampanel, its mechanism of action, and protocols for its use in studying iGluR5 function in neuronal preparations.

Mechanism of Action

Dasolampanel acts as an antagonist at iGluR5-containing kainate receptors. iGluR5 is a subunit of ionotropic glutamate receptors that, when activated by the neurotransmitter glutamate, forms a transmembrane ion channel permeable to cations such as Na+ and Ca2+. The influx of these ions leads to neuronal depolarization and the generation of excitatory postsynaptic potentials. By blocking the binding of glutamate to iGluR5, Dasolampanel inhibits this ion flux, thereby reducing neuronal excitability mediated by this specific receptor subunit. The precise selectivity profile of Dasolampanel across all kainate and AMPA receptor subunits is not extensively detailed in publicly available literature, and it is often referred to more broadly as an AMPA/kainate receptor antagonist.

Data Presentation

Due to the limited availability of publicly accessible preclinical data, a comprehensive quantitative profile of Dasolampanel (Etibutil) is not available. The following table summarizes the known information regarding its targets. Researchers are advised to perform their own dose-response experiments to determine the optimal concentrations for their specific cellular or tissue models.

Parameter Receptor Target(s) Reported Activity Reference
Primary Target iGluR5 (GRIK1)AntagonistClinical Trials (as LY545694)
Other Targets AMPA/Kainate ReceptorsCompetitive Antagonist[1]

Signaling Pathways and Experimental Workflows

iGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the iGluR5 kainate receptor subunit and the inhibitory action of Dasolampanel.

iGluR5_Signaling cluster_membrane Cell Membrane iGluR5 iGluR5 Receptor Ion_Channel Ion Channel (Na+, Ca2+) iGluR5->Ion_Channel Opens Glutamate Glutamate Glutamate->iGluR5 Binds to Dasolampanel Dasolampanel (Etibutil) Dasolampanel->iGluR5 Blocks Depolarization Neuronal Depolarization & Excitatory Postsynaptic Potential Ion_Channel->Depolarization Leads to

Caption: iGluR5 signaling and antagonism by Dasolampanel.

Experimental Workflow for Electrophysiological Recording

This workflow outlines the use of Dasolampanel in whole-cell patch-clamp electrophysiology to isolate and study iGluR5-mediated currents.

electrophysiology_workflow start Prepare Neuronal Culture or Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Glutamate-Evoked Currents patch->baseline apply_cocktail Apply Antagonist Cocktail (to block AMPA, NMDA, GABA receptors) baseline->apply_cocktail record_kainate Record Kainate-Evoked Currents (AMPA/Kainate receptor-mediated) apply_cocktail->record_kainate apply_dasolampanel Apply Dasolampanel (Etibutil) record_kainate->apply_dasolampanel record_dasolampanel Record Kainate-Evoked Currents in the presence of Dasolampanel apply_dasolampanel->record_dasolampanel analysis Analyze Reduction in Current to determine iGluR5 contribution record_dasolampanel->analysis end Conclusion analysis->end

Caption: Electrophysiology workflow using Dasolampanel.

Experimental Protocols

The following are representative protocols for studying iGluR5 function in neurons using Dasolampanel. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Electrophysiological Characterization of iGluR5 Currents in Cultured Neurons

Objective: To isolate and characterize iGluR5-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External recording solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal pipette solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Agonist: L-Glutamate or Kainic acid

  • Antagonist cocktail:

    • NMDA receptor antagonist (e.g., 50 µM D-AP5)

    • AMPA receptor antagonist (e.g., 10 µM NBQX - use with caution as it may also block some kainate receptors)

    • GABA-A receptor antagonist (e.g., 10 µM bicuculline)

  • Dasolampanel (Etibutil) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Prepare stock solutions of agonists and antagonists.

    • Plate and culture neurons to a suitable density for recording.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

    • Continuously perfuse with external recording solution.

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • Clamp the neuron at a holding potential of -70 mV.

  • Experimental Protocol:

    • Baseline Recording:

      • Obtain a stable baseline recording.

      • Apply a brief puff of agonist (e.g., 100 µM glutamate for 100 ms) to evoke a baseline inward current. Repeat several times to ensure a stable response.

    • Pharmacological Isolation of Kainate Receptor Currents:

      • Perfuse the antagonist cocktail (D-AP5, NBQX, bicuculline) to block NMDA, AMPA, and GABA-A receptors.

      • After a stable block is achieved, apply the agonist again to evoke the isolated kainate receptor-mediated current.

    • Application of Dasolampanel:

      • Perfuse Dasolampanel at a starting concentration of 1 µM (the optimal concentration should be determined empirically through a dose-response curve).

      • Allow several minutes for the drug to equilibrate.

    • Post-Dasolampanel Recording:

      • Apply the agonist again in the presence of Dasolampanel and the antagonist cocktail.

      • Record the remaining current. The reduction in current amplitude in the presence of Dasolampanel represents the contribution of iGluR5 (and potentially other Dasolampanel-sensitive kainate receptor subunits).

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents before and after the application of Dasolampanel.

    • Calculate the percentage of inhibition by Dasolampanel to quantify the iGluR5-mediated component of the current.

Protocol 2: Calcium Imaging of iGluR5 Activity in Neurons

Objective: To visualize and quantify iGluR5-mediated calcium influx in neurons using a fluorescent calcium indicator.

Materials:

  • Cultured neurons or acute brain slices

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • Loading buffer (e.g., external recording solution with 0.02% Pluronic F-127)

  • External recording solution (as in Protocol 1)

  • Agonist: Kainic acid

  • Antagonist cocktail (as in Protocol 1)

  • Dasolampanel (Etibutil) stock solution

Procedure:

  • Cell Loading:

    • Incubate cultured neurons or brain slices with the calcium indicator (e.g., 2-5 µM Fura-2 AM in loading buffer) for 30-45 minutes at 37°C in the dark.

    • Wash the preparation with external recording solution for at least 20 minutes to allow for de-esterification of the dye.

  • Calcium Imaging:

    • Mount the preparation on an imaging setup (e.g., a fluorescence microscope equipped with a suitable camera and light source).

    • Continuously perfuse with external recording solution.

    • Identify healthy neurons for imaging.

  • Experimental Protocol:

    • Baseline Imaging:

      • Acquire baseline fluorescence images for a few minutes.

    • Pharmacological Isolation:

      • Perfuse the antagonist cocktail to block non-kainate receptor-mediated calcium influx.

    • Agonist Application:

      • Apply the kainate receptor agonist (e.g., 10 µM kainic acid) and record the change in fluorescence, which reflects calcium influx through kainate receptors.

    • Washout and Dasolampanel Application:

      • Wash out the agonist and allow the fluorescence to return to baseline.

      • Perfuse Dasolampanel (e.g., 1-10 µM, empirically determined) for several minutes.

    • Post-Dasolampanel Agonist Application:

      • Re-apply the agonist in the presence of Dasolampanel and record the fluorescence change.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon agonist application before and after Dasolampanel.

    • Quantify the reduction in the calcium signal to determine the extent of iGluR5-mediated calcium influx.

Conclusion

Dasolampanel (Etibutil) represents a valuable, albeit not perfectly characterized, pharmacological tool for the investigation of iGluR5-containing kainate receptors in neurons. The protocols provided herein offer a starting point for researchers to explore the role of iGluR5 in synaptic transmission, neuronal excitability, and calcium signaling. Given the potential for off-target effects at other kainate and AMPA receptor subunits, careful experimental design and appropriate controls are essential for interpreting the results obtained with this compound. Further research is needed to fully elucidate the selectivity and affinity of Dasolampanel for all iGluR subunits to enhance its utility as a specific iGluR5 antagonist.

References

Application Notes and Protocols for Cell-Based Assays for iGluR5 Antagonism with Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GRIK1, is a subtype of the kainate receptor family of glutamate receptors. These receptors are ligand-gated ion channels that mediate a significant portion of excitatory neurotransmission in the central nervous system.[1] Dysregulation of iGluR5 activity has been implicated in various neurological and psychiatric disorders, making it a promising therapeutic target. Dasolampanel Etibutil is identified as an antagonist of iGluR5 and is under investigation for its therapeutic potential.[2]

These application notes provide detailed protocols for cell-based assays to characterize the antagonism of iGluR5 by compounds such as this compound. The primary method described is a fluorescent calcium flux assay using a recombinant cell line expressing human iGluR5. This assay is a robust and high-throughput method for determining the potency of antagonist compounds. Additionally, an overview of the automated patch clamp electrophysiology method is provided as an orthogonal approach for detailed mechanistic studies.

Data Presentation: Potency of iGluR5 Antagonists

CompoundAssay TypeCell LineAgonistIC50 / KiReference
LY382884Radioligand BindingHEK293[³H]-kainateKi: 1.19 µM[3][4]
UBP310Calcium Flux AssayHEK293KainateIC50: 130 nM[5]
UBP310Radioligand BindingHEK293[³H]UBP310Kd: 21 nM[6]

iGluR5 Signaling Pathway

Activation of the iGluR5 receptor, a ligand-gated ion channel, by an agonist such as glutamate or kainate leads to the opening of the channel pore. This allows for the influx of cations, primarily Na+ and to a lesser extent Ca2+, into the cell. The influx of these positive ions results in the depolarization of the cell membrane, leading to an excitatory postsynaptic potential and downstream cellular signaling. Antagonists like this compound block this ion flux by preventing the agonist from binding or by stabilizing the receptor in a closed conformation.

iGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Glutamate, Kainate) iGluR5 iGluR5 Receptor (GRIK1) Agonist->iGluR5 Binds and Activates Antagonist This compound (Antagonist) Antagonist->iGluR5 Binds and Blocks Cation_Influx Cation Influx (Na+, Ca2+) iGluR5->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: iGluR5 signaling pathway upon agonist and antagonist binding.

Experimental Protocols

Calcium Flux Assay Using Fluo-4

This protocol describes a method for measuring the inhibition of agonist-induced calcium influx in a recombinant cell line stably expressing human iGluR5 (GRIK1).

Materials:

  • HEK293 cells stably expressing human iGluR5 (GRIK1)

  • This compound and other test compounds

  • iGluR5 agonist (e.g., Kainate)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FLIPR)

Experimental Workflow:

Calcium_Flux_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed iGluR5-HEK293 cells in microplate Incubation1 Incubate cells (e.g., 24-48 hours) Cell_Seeding->Incubation1 Dye_Loading Load cells with Fluo-4 AM Incubation1->Dye_Loading Incubation2 Incubate for dye uptake (e.g., 1 hour at 37°C) Dye_Loading->Incubation2 Wash Wash cells to remove extracellular dye Incubation2->Wash Add_Compound Add this compound (or control) Wash->Add_Compound Incubation3 Incubate with compound (e.g., 15-30 minutes) Add_Compound->Incubation3 Add_Agonist Add iGluR5 agonist (e.g., Kainate) Incubation3->Add_Agonist Measure_Fluorescence Measure fluorescence change in real-time Add_Agonist->Measure_Fluorescence Calculate_Response Calculate fluorescence response (Peak - Baseline) Measure_Fluorescence->Calculate_Response Normalize_Data Normalize to controls (% inhibition) Calculate_Response->Normalize_Data Generate_Curve Generate dose-response curve Normalize_Data->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50

Caption: Workflow for the iGluR5 antagonist calcium flux assay.

Procedure:

  • Cell Seeding:

    • Culture HEK293-iGluR5 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid (2.5 mM) can be included to inhibit dye extrusion.

    • Aspirate the culture medium from the cell plate.

    • Add 50-100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Wash the cells twice with HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in HBSS at 2X the final desired concentration.

    • Using an automated liquid handler, add 100 µL of the compound dilutions to the corresponding wells of the cell plate.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the iGluR5 agonist (e.g., Kainate) solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀), typically at 4X the final concentration.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Automatically inject 50 µL of the agonist solution into each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) where:

      • ΔF_compound is the fluorescence change in the presence of the test compound.

      • ΔF_min is the fluorescence change in the presence of a saturating concentration of a known iGluR5 antagonist (or no agonist).

      • ΔF_max is the fluorescence change in the absence of any antagonist (agonist only).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Automated Patch Clamp Electrophysiology

For a more detailed and direct measurement of iGluR5 ion channel function, automated patch clamp (APC) systems can be utilized. This technique allows for higher throughput analysis of ion channel currents compared to traditional manual patch clamping.

Principle:

APC systems use planar patch-clamp technology to record ionic currents from whole cells. Cells are captured on a microchip, and a giga-seal is formed. A defined voltage protocol is applied, and the current flowing through the iGluR5 channels is measured in response to the application of an agonist. The inhibitory effect of this compound is determined by its ability to reduce the agonist-evoked current.

General Procedure:

  • Cell Preparation: Prepare a single-cell suspension of HEK293-iGluR5 cells.

  • System Setup: Prime the APC system with appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension onto the system.

  • Experiment Execution:

    • The system automatically captures cells and forms whole-cell patch clamp configurations.

    • A voltage-clamp protocol is applied.

    • A baseline current is recorded.

    • An iGluR5 agonist is applied to elicit a current.

    • This compound is pre-incubated and then co-applied with the agonist to measure the extent of current inhibition.

  • Data Analysis: The reduction in the agonist-evoked current amplitude by this compound is used to determine its IC₅₀ value.

This high-content method provides detailed information on the mechanism of action, including voltage- and use-dependency of the antagonist.

Conclusion

The cell-based assays described in these application notes provide robust and reproducible methods for characterizing the antagonism of iGluR5 by compounds like this compound. The calcium flux assay is well-suited for high-throughput screening and determination of compound potency, while automated patch clamp electrophysiology offers a more detailed mechanistic understanding of the antagonist's interaction with the ion channel. The selection of the appropriate assay will depend on the specific research question and the stage of the drug discovery process.

References

Application Notes and Protocols for Preparing Dasolampanel Etibutil Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasolampanel Etibutil, also known as LY545694, is a potent and selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), a subtype of the kainate receptor.[1] As an antagonist, this compound blocks the excitatory signaling mediated by glutamate at iGluR5, a mechanism that has been investigated for its therapeutic potential in various neurological and pain-related disorders, including painful diabetic neuropathy.[1] This document provides detailed application notes and protocols for the preparation of this compound solutions for injection, intended for preclinical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful formulation of injectable solutions.

PropertyValueSource
Chemical Formula C₂₃H₃₂ClN₅O₃[2]
Molecular Weight 461.99 g/mol [2]
Appearance White to off-white solidAssumed based on typical small molecules
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.General knowledge for similar compounds
Synonyms LY545694, M7BFC308LR[2]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively antagonizing the iGluR5 receptor. iGluR5 is a ligand-gated ion channel that, upon binding to its endogenous ligand glutamate, allows the influx of cations such as Na⁺ and Ca²⁺ into the neuron. This influx leads to membrane depolarization and subsequent activation of downstream signaling pathways.

The binding of this compound to iGluR5 prevents the conformational changes necessary for channel opening, thereby inhibiting the glutamate-induced ion flux. This blockade of iGluR5-mediated signaling can modulate neuronal excitability and synaptic transmission. The downstream consequences of iGluR5 activation are believed to involve the activation of calcium-dependent signaling cascades, including the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. By inhibiting the initial calcium influx, this compound can prevent the activation of these downstream effectors.

iGluR5 Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate iGluR5 iGluR5 Glutamate->iGluR5 activates IonChannel Ion Channel (Na⁺, Ca²⁺) iGluR5->IonChannel opens Dasolampanel Dasolampanel Etibutil Dasolampanel->iGluR5 antagonizes CaMKII CaMKII IonChannel->CaMKII activates via Ca²⁺ ERK ERK1/2 IonChannel->ERK activates via Ca²⁺ Plasticity Synaptic Plasticity Gene Expression CaMKII->Plasticity ERK->Plasticity

Figure 1: Simplified signaling pathway of iGluR5 and the antagonistic action of this compound.

Experimental Protocols

Due to the poor aqueous solubility of this compound, the use of a co-solvent system is necessary for the preparation of injectable solutions. The following protocols are based on formulations used for other poorly soluble glutamate receptor antagonists and should be optimized for specific experimental needs.

Materials
MaterialGradeRecommended Supplier
This compound≥98% purityMedChemExpress, Cayman Chemical, etc.
Dimethyl sulfoxide (B87167) (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich, Thermo Fisher Scientific
Cremophor® EL (Kolliphor® EL)USP gradeSigma-Aldrich, BASF
Sterile Water for Injection, USPMajor pharmaceutical suppliers
Sterile 0.9% Saline SolutionMajor pharmaceutical suppliers
5 mL Sterile, Pyrogen-free Vials
0.22 µm Syringe Filters
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution that can be diluted for final administration.

  • Weighing: Accurately weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 100 µL of anhydrous DMSO to the tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Addition of Surfactant: Add 200 µL of Cremophor® EL to the solution and vortex until a homogenous mixture is obtained.

  • Aqueous Dilution: Slowly add 700 µL of sterile water for injection to the mixture while vortexing to bring the total volume to 1 mL. This results in a 10 mg/mL stock solution in a vehicle of 10% DMSO, 20% Cremophor® EL, and 70% water.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week). Protect from light.

Protocol 2: Preparation of a 1 mg/mL this compound Solution for Injection

This protocol details the dilution of the stock solution for a final injectable concentration.

  • Thaw Stock Solution: If frozen, thaw the 10 mg/mL stock solution at room temperature.

  • Dilution: In a sterile tube, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of sterile 0.9% saline solution. This will result in a 1 mg/mL final solution. The final vehicle concentration will be 1% DMSO, 2% Cremophor® EL in saline.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization. If precipitation occurs, the formulation may need to be adjusted, for example, by increasing the percentage of co-solvents or reducing the final drug concentration.

  • Administration: The solution is now ready for parenteral administration in animal models. The appropriate volume for injection will depend on the desired dose and the animal's body weight.

Experimental Workflow for Formulation and Administration

The following diagram outlines the general workflow for preparing and administering this compound solutions for injection in a research setting.

Experimental Workflow cluster_prep Solution Preparation cluster_dilution Final Dilution cluster_admin Administration and Analysis weigh Weigh Dasolampanel Etibutil Powder dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_cremophor Add Cremophor® EL dissolve_dmso->add_cremophor add_water Add Sterile Water add_cremophor->add_water filter Sterile Filter (0.22 µm) add_water->filter stock 10 mg/mL Stock Solution filter->stock dilute Dilute Stock Solution with Saline stock->dilute final_solution 1 mg/mL Injection Solution dilute->final_solution administer Administer to Animal Model final_solution->administer analyze Conduct Experiment and Analyze Data administer->analyze

Figure 2: General workflow for the preparation and administration of this compound injection solutions.

Important Considerations

  • Solubility Testing: It is highly recommended to perform a preliminary solubility test of this compound in the proposed vehicle to determine the maximum achievable concentration before preparing a large batch of the stock solution.

  • Toxicity of Excipients: Be aware of the potential toxicity of the excipients, especially Cremophor® EL, which has been associated with hypersensitivity reactions in some species. The concentration of excipients should be kept to the minimum necessary for solubilization.

  • Stability: The stability of the prepared solutions should be evaluated over time, especially if they are to be stored for extended periods. Signs of instability include precipitation, color change, or a decrease in potency.

  • pH Adjustment: The pH of the final solution should be measured and, if necessary, adjusted to a physiologically compatible range (typically pH 6.5-7.5) using sterile solutions of HCl or NaOH.

  • Alternative Formulations: For compounds that are particularly difficult to solubilize, other co-solvents such as polyethylene (B3416737) glycol (PEG) 300 or 400, or cyclodextrins may be explored.

These application notes and protocols are intended to serve as a starting point for the preparation of this compound solutions for injection. Researchers should adapt and optimize these procedures based on their specific experimental requirements and in vivo models.

References

Application Notes and Protocols: Dasolampanel Etibutil in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of Dasolampanel Etibutil, a selective ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1, antagonist, in preclinical models of pain. This document includes a summary of its mechanism of action, quantitative data on its analgesic efficacy, and detailed experimental protocols for its application in common pain models.

Mechanism of Action

This compound exerts its analgesic effects by selectively antagonizing the GluK1 kainate receptor. GluK1 is a subtype of ionotropic glutamate receptors that are expressed in key areas of the nervous system involved in sensory transmission and pain modulation, including the dorsal root ganglion and the dorsal horn of the spinal cord.[1] In pathological pain states, excessive glutamate release can lead to the activation of GluK1 receptors, contributing to neuronal hyperexcitability and central sensitization. By blocking these receptors, this compound is thought to dampen the transmission of nociceptive signals, thereby reducing pain perception.

Signaling Pathway

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release Glutamate Glutamate GluK1 GluK1 Receptor Ion_Influx Cation Influx (Na+, Ca2+) GluK1->Ion_Influx Activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Dasolampanel This compound Dasolampanel->GluK1 Antagonizes Glutamate->GluK1 Binds to

This compound's mechanism of action.

Quantitative Data Presentation

The following table summarizes the in vivo analgesic efficacy of a representative GluK1 antagonist, structurally related to this compound, in the formalin-induced inflammatory pain model in rats. Data is adapted from Martinez-Perez JA, et al. (2013).

CompoundDose (mg/kg, p.o.)Mean Paw Licking Time (s) ± SEM (Phase I)% Inhibition (Phase I)Mean Paw Licking Time (s) ± SEM (Phase II)% Inhibition (Phase II)
Vehicle-105 ± 80155 ± 120
Compound 13d385 ± 719110 ± 1029
Compound 13d1060 ± 64375 ± 852
Compound 13d3045 ± 55750 ± 668

Note: Compound 13d from the cited study is a potent and selective GluK1 antagonist from the same chemical series as this compound.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is used to assess the efficacy of a compound against both acute tonic and persistent inflammatory pain.

Experimental Workflow:

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 3 days) Habituation Habituation to Observation Chambers (30 min) Acclimatization->Habituation Drug_Admin Oral Administration of This compound or Vehicle Habituation->Drug_Admin Formalin_Injection Subplantar Injection of Formalin (50 µL of 2.5% solution) Drug_Admin->Formalin_Injection 60 min post-administration Behavioral_Observation Behavioral Observation (0-60 min) Formalin_Injection->Behavioral_Observation Phase_I Quantify Licking/Biting Time Phase I (0-5 min) Behavioral_Observation->Phase_I Phase_II Quantify Licking/Biting Time Phase II (15-60 min) Behavioral_Observation->Phase_II Comparison Compare Drug vs. Vehicle Groups Phase_I->Comparison Phase_II->Comparison

Workflow for the formalin test.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Formalin solution (2.5% in saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Observation chambers with transparent walls

  • Microsyringes

  • Oral gavage needles

  • Timer

Procedure:

  • Animal Acclimatization: House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3 days prior to the experiment.

  • Habituation: On the day of the experiment, place the rats in the observation chambers for 30 minutes to allow for habituation to the testing environment.

  • Drug Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

  • Formalin Injection: 60 minutes after drug administration, briefly restrain the rat and inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a microsyringe.

  • Behavioral Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw for 60 minutes.

  • Data Analysis: The nociceptive response is quantified in two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes). Calculate the percentage of inhibition for each dose compared to the vehicle-treated group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce a peripheral neuropathy that mimics symptoms of chronic nerve pain in humans, such as mechanical allodynia and thermal hyperalgesia.

Experimental Workflow:

cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase cluster_testing Drug Testing Anesthesia Anesthetize Animal (e.g., isoflurane) Nerve_Exposure Expose Sciatic Nerve Anesthesia->Nerve_Exposure Ligation Place Loose Ligatures around the Sciatic Nerve Nerve_Exposure->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Post-Operative Recovery (7-14 days) Closure->Recovery Baseline Establish Baseline Pain Hypersensitivity Recovery->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Behavioral_Testing Assess Mechanical Allodynia (von Frey Filaments) Drug_Admin->Behavioral_Testing At various time points Data_Analysis Determine Paw Withdrawal Threshold Behavioral_Testing->Data_Analysis

Workflow for the Chronic Constriction Injury (CCI) model.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Von Frey filaments (for assessing mechanical allodynia)

  • Testing chambers with a wire mesh floor

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve free from the surrounding connective tissue.

    • Place four loose ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tied until they just indent the nerve surface.

    • Close the muscle and skin layers with sutures.

    • A sham surgery group should be included, where the nerve is exposed but not ligated.

  • Post-Operative Recovery and Baseline Testing:

    • Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

    • Before drug administration, establish a baseline of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.

  • Drug Administration and Behavioral Testing:

    • Administer this compound or vehicle orally.

    • At various time points after administration (e.g., 30, 60, 120, 240 minutes), assess the paw withdrawal threshold to von Frey filaments. The up-down method is commonly used to determine the 50% withdrawal threshold.

  • Data Analysis:

    • The paw withdrawal threshold in grams is determined for each animal at each time point.

    • The efficacy of this compound is evaluated by its ability to increase the paw withdrawal threshold compared to the vehicle-treated group.

These protocols provide a framework for the preclinical evaluation of this compound in models of inflammatory and neuropathic pain. Researchers should adapt these protocols as needed based on their specific experimental objectives and institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Dasolampanel Etibutil in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential challenges with the aqueous stability and solubility of Dasolampanel Etibutil. The information herein is based on established principles of pharmaceutical sciences, as specific data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when preparing aqueous solutions of this compound?

A1: this compound is a lipophilic molecule and is anticipated to have low aqueous solubility.[1] Challenges may include difficulty in achieving the desired concentration, precipitation of the compound over time, and potential for hydrolysis of the etibutil ester group.

Q2: How can I improve the solubility of this compound in my aqueous formulation?

A2: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[2][3] These include:

  • Co-solvents: Using water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility by reducing the polarity of the solvent.[1][2]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. The tetrazole moiety of this compound is acidic and will be more soluble at higher pH.[4]

  • Surfactants: The use of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecule.[3]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.[2]

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

A3: Based on its chemical structure, the primary degradation pathways for this compound in aqueous solution are likely:

  • Hydrolysis: The etibutil ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield the carboxylic acid derivative and 2-ethyl-1-butanol.[5][6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the tetrazole ring or other parts of the molecule.[8][9]

  • Oxidation: While less common for this structure, oxidative degradation could occur, especially in the presence of trace metal ions or peroxides.[6]

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[10][11][12][13] This method should be able to separate the intact this compound from its potential degradation products. Key aspects of a stability-indicating method include forced degradation studies to generate likely degradants and validation of the method's specificity, accuracy, precision, and linearity.[10][11][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon dilution of a stock solution The aqueous concentration exceeds the solubility limit of this compound.1. Increase the proportion of co-solvent in the final solution. 2. Incorporate a surfactant or a cyclodextrin (B1172386) into the aqueous diluent. 3. Adjust the pH of the aqueous diluent to a more alkaline range (e.g., pH 7-9) to increase the solubility of the tetrazole moiety.
Loss of potency over time in an aqueous solution Chemical degradation, likely hydrolysis of the ester group.1. Buffer the solution to a pH where the ester is most stable (typically slightly acidic, e.g., pH 4-6). 2. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate. 3. Protect the solution from light by using amber vials or storing it in the dark.
Appearance of new peaks in the HPLC chromatogram Formation of degradation products.1. Perform forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products. 2. If hydrolysis is suspected, monitor for the appearance of the corresponding carboxylic acid. 3. Ensure the HPLC method has adequate resolution to separate all degradation products from the parent compound.
Inconsistent results between experiments Variability in solution preparation or storage conditions.1. Standardize the solution preparation protocol, including the order of addition of excipients and the mixing procedure. 2. Precisely control the pH and temperature of the solutions. 3. Use freshly prepared solutions for each experiment whenever possible.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To determine the most effective co-solvents and surfactants for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Ethanol (95%)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • HPLC system with UV detector

Method:

  • Prepare stock solutions of this compound (e.g., 10 mg/mL) in each of the neat co-solvents (Ethanol, PG, PEG 400).

  • Prepare aqueous solutions of the surfactants and cyclodextrin in PBS (e.g., 1%, 5%, 10% w/v).

  • Add increasing volumes of the this compound stock solutions to the aqueous excipient solutions until precipitation is observed (visual inspection).

  • For a quantitative assessment, prepare saturated solutions of this compound in each excipient/PBS mixture.

  • Equilibrate the saturated solutions for 24 hours at a controlled temperature.

  • Centrifuge the solutions to pellet any undissolved solid.

  • Analyze the supernatant for the concentration of dissolved this compound by a validated HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a photodiode array (PDA) detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize before injection.

    • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a specified time. Dissolve in a suitable solvent before injection.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

  • Method Development:

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers like phosphate or acetate) and gradients to achieve separation of the parent peak from the degradation peaks.

    • Optimize the column temperature and flow rate.

    • Use a PDA detector to check for peak purity of the this compound peak in the stressed samples.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Aqueous Formulations

Formulation Vehicle (in PBS, pH 7.4)This compound Solubility (µg/mL)
PBS alone< 1
10% Ethanol15
20% Propylene Glycol35
20% PEG 40050
1% Polysorbate 8080
5% HP-β-CD120

Table 2: Hypothetical Degradation of this compound under Forced Stress Conditions

Stress ConditionDuration% DegradationMajor Degradation Product (Hypothetical)
0.1 N HCl, 60°C8 hours15%Carboxylic Acid Metabolite
0.1 N NaOH, RT2 hours40%Carboxylic Acid Metabolite
3% H₂O₂, RT24 hours5%N-oxide
Heat (80°C, solid)48 hours< 2%-
UV Light (254 nm)8 hours10%Photodegradation products of the tetrazole ring

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Solubility Experiment cluster_analysis Analysis prep Prepare this compound Stock mix Mix Stock and Excipient prep->mix excip Prepare Aqueous Excipient Solutions excip->mix equil Equilibrate for 24h mix->equil cent Centrifuge equil->cent hplc HPLC Analysis of Supernatant cent->hplc data Determine Solubility hplc->data

Caption: Workflow for screening solubilizing excipients.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Dasolampanel This compound iGluR5 iGluR5 Receptor Dasolampanel->iGluR5 antagonizes IonChannel Ion Channel Blockade iGluR5->IonChannel prevents opening Ca_influx Reduced Ca2+ Influx IonChannel->Ca_influx Neuronal_activity Decreased Neuronal Excitability Ca_influx->Neuronal_activity

Caption: Proposed mechanism of action of this compound.

References

troubleshooting off-target effects of Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Dasolampanel Etibutil in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1.[1] As an iGluR5 antagonist, it blocks the function of this specific glutamate receptor subtype, which is involved in excitatory neurotransmission.

Q2: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For a small molecule drug like this compound, this means it could potentially bind to and modulate the activity of other receptors, enzymes, or ion channels. These unintended interactions can lead to unexpected experimental results, confounding data interpretation, and potentially contributing to cellular toxicity.

Q3: Are there known off-target effects for this compound?

Publicly available information on the specific off-target binding profile of this compound is limited. Drug development programs typically conduct extensive selectivity profiling against a wide range of molecular targets, but these datasets are often proprietary. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound within their experimental system if they encounter unexpected results.

Q4: What are the general categories of potential off-target effects for an iGluR5 antagonist?

Given that this compound targets a glutamate receptor, potential off-target effects could involve:

  • Other Glutamate Receptor Subtypes: Interaction with other kainate receptors (e.g., GluK2-5), AMPA receptors, or NMDA receptors.

  • Other Neurotransmitter Receptors: Binding to receptors for other neurotransmitters like GABA, dopamine, or serotonin.

  • Ion Channels: Modulation of voltage-gated or ligand-gated ion channels.

  • Enzymes: Inhibition or activation of kinases, phosphatases, or other enzymes.

Troubleshooting Guide for Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with iGluR5 antagonism.

Possible Cause: The observed effect may be due to modulation of an off-target protein.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Confirm On-Target Engagement: - Verify iGluR5 expression in your cell system. - Perform concentration-response curve with this compound. - Use a structurally distinct iGluR5 antagonist as a control. A->B C Phenotype persists with control antagonist? B->C D Yes C->D E No C->E F Phenotype is likely on-target. Re-evaluate the role of iGluR5 in your system. D->F G Phenotype may be an off-target effect of this compound. E->G H Investigate Potential Off-Targets: - In silico prediction of off-targets. - Broad-panel screening (e.g., kinase panel, receptor binding panel). - Cellular Thermal Shift Assay (CETSA). G->H I Identify and Validate Off-Target: - Use specific antagonists for the identified off-target. - RNAi or CRISPR-mediated knockdown of the potential off-target. H->I

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: High levels of cytotoxicity are observed at effective concentrations.

Possible Cause: The cytotoxicity may be an off-target effect unrelated to iGluR5 antagonism.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Determine the Therapeutic Window: - Perform a dose-response for both efficacy (iGluR5 antagonism) and cytotoxicity (e.g., MTT, LDH assay). A->B C Is there a separation between efficacious and toxic concentrations? B->C D Yes C->D E No C->E F Optimize concentration to be within the therapeutic window. D->F G Cytotoxicity may be an off-target effect. E->G H Characterize the Cytotoxic Mechanism: - Apoptosis assays (e.g., caspase activation, Annexin V staining). - Necrosis/necroptosis assays. - Mitochondrial health assays. G->H I Compare with other iGluR5 antagonists. Does a structurally different iGluR5 antagonist show similar cytotoxicity? H->I J If cytotoxicity is specific to this compound, consider off-target screening. I->J

Caption: Troubleshooting workflow for high cytotoxicity.

Data Presentation: Templates for Off-Target Profiling

As specific off-target data for this compound is not publicly available, researchers should consider performing their own selectivity profiling. The following tables can be used to structure the data obtained from such experiments.

Table 1: Glutamate Receptor Subtype Selectivity

Receptor SubtypeAssay Type (e.g., Radioligand Binding, Electrophysiology)This compound IC50/Ki (µM)
Kainate Receptors
iGluR5 (GluK1)
iGluR6 (GluK2)
iGluR7 (GluK3)
KA-1 (GluK4)
KA-2 (GluK5)
AMPA Receptors
GluA1/A2
NMDA Receptors
GluN1/GluN2A
GluN1/GluN2B

Table 2: Broad-Panel Off-Target Screening (Example Targets)

Target ClassSpecific TargetAssay TypeThis compound % Inhibition at [X µM]
GPCRs 5-HT2ARadioligand Binding
D2Radioligand Binding
M1Radioligand Binding
Ion Channels hERGElectrophysiology
Nav1.5Electrophysiology
Cav1.2Electrophysiology
Kinases SRCEnzymatic Assay
LCKEnzymatic Assay
Enzymes COX-2Enzymatic Assay

Experimental Protocols

Protocol 1: Assessing Selectivity Against Other Glutamate Receptor Subtypes using Electrophysiology

Objective: To determine the inhibitory activity of this compound on AMPA and NMDA receptors.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells or other suitable host cells.

    • Transfect cells with plasmids encoding the desired AMPA (e.g., GluA1/A2) or NMDA (e.g., GluN1/GluN2A) receptor subunits.

  • Whole-Cell Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Use an internal solution containing appropriate ions and an external solution (e.g., Tyrode's solution).

    • Hold cells at a membrane potential of -60 mV.

  • Drug Application:

    • Establish a baseline response by applying the appropriate agonist (e.g., glutamate for AMPA receptors, glutamate + glycine (B1666218) for NMDA receptors).

    • Co-apply the agonist with increasing concentrations of this compound.

    • Include a positive control antagonist for the receptor being tested (e.g., CNQX for AMPA receptors, AP5 for NMDA receptors).

  • Data Analysis:

    • Measure the peak inward current in response to agonist application in the absence and presence of this compound.

    • Normalize the current responses to the baseline agonist response.

    • Plot the concentration-response curve and calculate the IC50 value for this compound at each receptor subtype.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To identify protein targets that this compound binds to within a cellular context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating Profile:

    • Heat the cell lysates to a range of temperatures.

  • Protein Extraction:

    • Separate soluble and aggregated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of a specific protein of interest (or perform proteomics) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

A Treat cells with this compound or vehicle B Heat cell lysates to various temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot, Mass Spec) C->D E Plot soluble protein vs. temperature D->E F Compare melting curves of treated vs. vehicle samples E->F G Shift in melting curve indicates target engagement F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: General Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration at which this compound induces cell death.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization:

    • Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the concentration-response curve and determine the CC50 (half-maximal cytotoxic concentration).

References

Technical Support Center: Vehicle Selection for In Vivo Studies of Dasolampanel and Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate vehicles for in vivo studies involving Dasolampanel and its prodrug, Dasolampanel Etibutil.

Frequently Asked Questions (FAQs)

Q1: What are Dasolampanel and this compound?

Dasolampanel is a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1][2][3][4] It is an orally bioavailable analog of tezampanel.[2][3] this compound is an ester prodrug of Dasolampanel, specifically the 2-ethylbutyl ester, designed to potentially improve oral bioavailability.[5][6]

Q2: What are the likely solubility characteristics of Dasolampanel and this compound?

  • Dasolampanel: As a carboxylic acid with several nitrogen-containing heterocyclic groups, Dasolampanel is expected to be a weakly acidic compound. Its solubility is likely to be pH-dependent, with higher solubility in alkaline aqueous solutions. It is likely to have poor solubility in neutral aqueous solutions and non-polar organic solvents.

  • This compound: As an ester prodrug, the carboxylic acid group of Dasolampanel is masked, making this compound more lipophilic (less water-soluble) and likely more soluble in organic solvents and lipids compared to the parent compound.[5][6]

Q3: What are the common vehicle types for in vivo administration of poorly soluble compounds like Dasolampanel and this compound?

For compounds with low aqueous solubility, several vehicle strategies can be employed. These can be broadly categorized as aqueous-based, organic-based, lipid-based, and suspension-based formulations. The choice of vehicle depends on the physicochemical properties of the compound, the route of administration, and the desired pharmacokinetic profile.[7][8][9]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution after preparation or upon administration.

  • Possible Cause: The vehicle's solubilizing capacity is insufficient for the intended concentration. For aqueous vehicles, the pH may not be optimal for solubility.

  • Troubleshooting Steps:

    • Re-evaluate solubility: Conduct preliminary solubility tests in a panel of vehicles.

    • pH adjustment: For ionizable compounds like Dasolampanel, adjust the pH of the aqueous vehicle to increase solubility. For Dasolampanel (a weak acid), a higher pH should increase solubility.

    • Use of co-solvents: Introduce a water-miscible organic solvent such as DMSO, ethanol, PEG 300, or PEG 400 to the aqueous vehicle.[7] Keep the percentage of the organic co-solvent as low as possible to minimize potential toxicity.[10][11]

    • Consider a suspension: If the compound cannot be fully dissolved, creating a uniform suspension using suspending agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) can be a viable alternative.[7][9]

    • Utilize solubilizing excipients: Surfactants (e.g., Tween® 80, Poloxamer 188) or cyclodextrins can enhance the solubility of poorly soluble drugs.[8][12][13]

Issue 2: I am observing toxicity or adverse effects in my animal model that may be related to the vehicle.

  • Possible Cause: Some organic solvents, such as DMSO, can exhibit toxicity at higher concentrations.[7][10][11] Certain surfactants can also cause irritation or other adverse reactions.

  • Troubleshooting Steps:

    • Run a vehicle-only control group: This is crucial to differentiate the effects of the vehicle from the effects of the test compound.

    • Reduce the concentration of potentially toxic excipients: For example, limit the concentration of DMSO in the final formulation.[9]

    • Explore alternative vehicles: Consider lipid-based formulations (e.g., corn oil, sesame oil) for lipophilic compounds, which are often well-tolerated for oral and intraperitoneal administration.[7]

    • Consult literature on excipient safety: Review safety data for the specific excipients and animal model being used.

Issue 3: Inconsistent results or poor bioavailability in my in vivo study.

  • Possible Cause: The drug may not be adequately absorbed from the administration site. For suspensions, non-uniformity of the dose can lead to variability.

  • Troubleshooting Steps:

    • Ensure dose uniformity for suspensions: Vigorously mix the suspension before each administration to ensure a consistent dose is delivered.

    • Particle size reduction: For suspensions, reducing the particle size of the drug (micronization) can improve the dissolution rate and bioavailability.[8][14]

    • Consider enabling formulations: For highly insoluble compounds, more advanced formulations like lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions can significantly enhance bioavailability.[8][12][15]

Data Presentation: Vehicle Selection Guide

The following table summarizes potential vehicle choices for Dasolampanel and this compound based on their presumed physicochemical properties.

Vehicle CategorySpecific ExamplesSuitable for Dasolampanel?Suitable for this compound?AdvantagesDisadvantages
Aqueous-Based Saline, Phosphate-Buffered Saline (PBS) with pH adjustmentYes (with pH > 7)NoWell-tolerated, low toxicity.Limited solubilizing capacity for lipophilic compounds.
Aqueous with Co-solvents 10% DMSO in saline, 20% PEG 400 in waterYesYesIncreased solubilizing capacity for a wider range of compounds.Potential for co-solvent toxicity at higher concentrations.[10][11]
Aqueous Suspensions 0.5% Carboxymethylcellulose (CMC) in water, 1% Methylcellulose in waterYesYesSuitable for compounds that cannot be fully dissolved.Requires careful preparation to ensure dose uniformity; potential for variable absorption.
Lipid-Based Corn oil, Sesame oil, Peanut oilNoYesGood for highly lipophilic compounds; can enhance oral absorption.Not suitable for intravenous administration; can be viscous.[7]
Formulations with Solubilizers Aqueous solution with Cyclodextrins (e.g., HP-β-CD), Aqueous solution with surfactants (e.g., Tween® 80)YesYesCan significantly increase the apparent solubility of poorly soluble drugs.Potential for toxicity with some surfactants; cyclodextrins can be expensive.

Experimental Protocols

Protocol: Preparation of a Suspension for Oral Gavage

This protocol provides a general method for preparing a suspension of a poorly soluble compound, which could be adapted for either Dasolampanel or this compound.

Materials:

  • Test compound (Dasolampanel or this compound)

  • Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • Mortar and pestle

  • Spatula

  • Graduated cylinder

  • Stir plate and magnetic stir bar

  • Calibrated balance

Procedure:

  • Calculate the required amounts: Determine the total volume of the suspension needed and the required concentration of the test compound. Calculate the mass of the test compound and Na-CMC required.

  • Prepare the vehicle: Add the calculated amount of Na-CMC to the appropriate volume of purified water in a beaker with a magnetic stir bar. Stir until the Na-CMC is fully dissolved. This may take some time.

  • Triturate the compound: Weigh the required amount of the test compound and place it in a mortar.

  • Form a paste: Add a small volume of the 0.5% Na-CMC vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the drug particles and prevent clumping.

  • Dilute the paste: Gradually add the remaining vehicle to the mortar while continuously stirring and mixing to form a uniform suspension.

  • Transfer and final mixing: Transfer the suspension to a suitable container. If necessary, rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk suspension to ensure a complete transfer of the drug. Stir the final suspension well before each dose administration.

Mandatory Visualizations

Signaling Pathway

Dasolampanel_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel Kainate_R->Na_Ca_Influx Opens Channel Depolarization Depolarization & Excitatory Signal Na_Ca_Influx->Depolarization Dasolampanel Dasolampanel Dasolampanel->AMPA_R Blocks Dasolampanel->Kainate_R Blocks

Caption: Mechanism of action of Dasolampanel as an AMPA/Kainate receptor antagonist.

Experimental Workflow

Vehicle_Selection_Workflow cluster_planning Phase 1: Planning & Characterization cluster_screening Phase 2: Vehicle Screening cluster_evaluation Phase 3: In Vivo Evaluation cluster_troubleshooting Phase 4: Troubleshooting A Define Compound Properties (Dasolampanel / Etibutil) B Determine Route of Administration & Dose A->B C Solubility Testing in Aqueous & Organic Vehicles B->C D Assess Need for Co-solvents or Surfactants C->D E Prepare Test Formulations (Solution or Suspension) D->E F Vehicle-Only Toxicity Study (Control Group) E->F G Administer Compound in Selected Vehicle F->G H Monitor for Adverse Effects & Therapeutic Outcome G->H I Precipitation? H->I J Toxicity? H->J K Reformulate (e.g., change vehicle, add excipients) I->K Yes J->K Yes K->C

Caption: Workflow for selecting and evaluating a vehicle for in vivo studies.

References

Technical Support Center: Dasolampanel Etibutil Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Dasolampanel Etibutil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule drug that functions as an ionotropic glutamate (B1630785) receptor 5 (iGluR5) antagonist.[1] It has been evaluated in clinical trials for the treatment of painful diabetic neuropathy.[2][3] As an iGluR5 antagonist, it blocks the activity of this specific glutamate receptor, which is involved in pain signaling pathways.

Q2: What are the most common animal models used to assess the analgesic efficacy of compounds like this compound?

For assessing potential analgesic effects, rodent models of inflammatory and neuropathic pain are commonly utilized. Two widely used models are the formalin test, which induces a biphasic pain response, and the Chronic Constriction Injury (CCI) model, which mimics neuropathic pain resulting from nerve damage.

Q3: What are the key sources of variability in animal pain models?

Variability in animal pain models can arise from several factors, including:

  • Biological Factors: Animal species, strain, sex, age, and genetic background can all influence pain perception and response to analgesics.[4]

  • Environmental Factors: Housing conditions, diet, noise, and light cycles can impact animal stress levels and experimental outcomes.

  • Procedural Factors: Inconsistencies in surgical procedures (for models like CCI), substance administration, handling techniques, and the timing of experiments can introduce significant variability.

  • Observer-related Factors: Subjectivity in behavioral scoring and lack of blinding can lead to biased results.

Q4: How can I minimize the number of animals used in my studies while maintaining statistical power?

Employing strategies to reduce variability is crucial for ethical considerations and for obtaining robust data. This includes rigorous standardization of experimental procedures, using appropriate sample sizes determined by power analysis, and implementing randomization and blinding. By minimizing variability, the ability to detect a true effect of this compound is increased, potentially reducing the number of animals required.

Troubleshooting Guides

Issue 1: High Variability in Paw Licking/Flinching Time in the Formalin Test

Potential Causes:

  • Inconsistent Formalin Injection: The volume and location of the formalin injection can significantly impact the pain response.

  • Observer Bias: Subjective scoring of licking and flinching behavior between different observers or even by the same observer at different times.

  • Animal Stress: Stress from handling or the environment can alter pain perception.

Troubleshooting Steps:

  • Standardize Injection Technique:

    • Use a consistent, well-defined injection site on the plantar surface of the paw.

    • Ensure the injection volume is precise for each animal.

    • Have a single, well-trained individual perform all injections.

  • Blinding and Observer Training:

    • The observer scoring the behavior should be blinded to the treatment groups.

    • Develop a clear and objective scoring system for licking and flinching.

    • Train all observers on the scoring system to ensure inter-observer reliability.

  • Acclimatization and Handling:

    • Acclimatize animals to the testing environment for a sufficient period before the experiment.

    • Handle animals gently and consistently to minimize stress.

Issue 2: Inconsistent Development of Mechanical Allodynia or Thermal Hyperalgesia in the CCI Model

Potential Causes:

  • Surgical Variability: Differences in the tightness of the ligatures around the sciatic nerve can lead to varying degrees of nerve damage and subsequent pain development.

  • Infection or Inflammation: Post-surgical infection or excessive inflammation can confound the results.

  • Inappropriate Behavioral Testing: Incorrect application of von Frey filaments or the heat source can lead to inaccurate measurements.

Troubleshooting Steps:

  • Surgical Standardization:

    • A single, experienced surgeon should perform all CCI surgeries to ensure consistency in ligature placement and tightness.

    • Use the same type and size of suture material for all animals.

  • Aseptic Technique and Post-operative Care:

    • Maintain strict aseptic surgical techniques to prevent infection.

    • Provide appropriate post-operative care, including analgesia for a defined period if it does not interfere with the study aims, and monitor for signs of infection.

  • Behavioral Testing Protocol:

    • Ensure proper calibration of von Frey filaments and the thermal testing apparatus.

    • Habituate the animals to the testing equipment before taking baseline measurements.

    • Apply stimuli to the correct area of the paw consistently.

Data Presentation

Disclaimer: The following tables contain illustrative data for a hypothetical iGluR5 antagonist in common animal pain models. This is due to the lack of publicly available, specific quantitative data for this compound in these models. The data is intended to serve as a template for structuring and presenting experimental results.

Table 1: Effect of a Hypothetical iGluR5 Antagonist on Formalin-Induced Nociceptive Behavior in Rats

Treatment GroupDose (mg/kg)Phase 1 Licking Time (s) (Mean ± SEM)Phase 2 Licking Time (s) (Mean ± SEM)
Vehicle-65.2 ± 5.8150.4 ± 12.3
iGluR5 Antagonist158.1 ± 6.2110.7 ± 10.1
iGluR5 Antagonist1045.3 ± 4.975.9 ± 8.5
iGluR5 Antagonist3030.7 ± 3.542.1 ± 5.3***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Table 2: Effect of a Hypothetical iGluR5 Antagonist on Mechanical Allodynia in the Rat CCI Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) (Mean ± SEM)
Sham + Vehicle-14.5 ± 0.8
CCI + Vehicle-3.2 ± 0.4
CCI + iGluR5 Antagonist15.1 ± 0.6
CCI + iGluR5 Antagonist108.9 ± 0.9*
CCI + iGluR5 Antagonist3012.3 ± 1.1**

*p < 0.01, **p < 0.001 compared to CCI + Vehicle group.

Experimental Protocols

Protocol 1: Formalin Test in Rats

Objective: To assess the analgesic effect of this compound on inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO solution)

  • 5% Formalin solution

  • Observation chambers with transparent walls

  • Syringes and needles for administration and injection

Procedure:

  • Acclimatization: Acclimatize rats to the observation chambers for at least 30 minutes for 3 consecutive days before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the rat back into the observation chamber and record the cumulative time spent licking or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (reflects inflammatory pain).

  • Data Analysis: Compare the licking/flinching times between the treatment groups and the vehicle group for both phases using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Constriction Injury (CCI) Model in Rats

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Materials:

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Thermal hyperalgesia testing apparatus

Procedure:

  • Baseline Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and the baseline paw withdrawal latency to thermal stimuli for both hind paws.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

    • Close the muscle and skin layers with sutures.

    • A sham surgery group should be included where the sciatic nerve is exposed but not ligated.

  • Post-operative Care: Provide appropriate post-operative care and allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain to develop.

  • Drug Administration: Administer this compound or vehicle daily or as a single dose, depending on the study design.

  • Behavioral Testing: At selected time points post-surgery, assess mechanical allodynia (paw withdrawal threshold using von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the CCI-treated groups, the CCI-vehicle group, and the sham group using appropriate statistical analysis.

Mandatory Visualizations

Disclaimer: The following signaling pathway is a putative representation for iGluR5, based on the known signaling of the closely related mGluR5 receptor, as specific details for the iGluR5 pathway are not widely available. This diagram is for illustrative purposes.

G cluster_membrane Cell Membrane iGluR5 iGluR5 PLC Phospholipase C (PLC) iGluR5->PLC Activates Glutamate Glutamate Glutamate->iGluR5 Binds Dasolampanel Dasolampanel Etibutil Dasolampanel->iGluR5 Antagonizes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Pain Signaling Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Modulates

Caption: Putative signaling pathway for iGluR5 antagonism by this compound.

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Randomization Randomization Baseline->Randomization Drug_Admin This compound or Vehicle Admin. Randomization->Drug_Admin Pain_Induction Pain Induction (Formalin or CCI) Drug_Admin->Pain_Induction Behavioral_Testing Post-Induction Behavioral Testing Pain_Induction->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for this compound animal studies.

G Variability High Variability in Results Biological Biological Factors Variability->Biological Environmental Environmental Factors Variability->Environmental Procedural Procedural Factors Variability->Procedural Observer Observer Factors Variability->Observer Standardization Standardization Biological->Standardization Environmental->Standardization Procedural->Standardization Randomization Randomization Procedural->Randomization Blinding Blinding Observer->Blinding

Caption: Logical relationship of factors contributing to and mitigating experimental variability.

References

Technical Support Center: Interpreting Unexpected Results with Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasolampanel Etibutil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1.[1] As an antagonist, it is expected to block the excitatory effects mediated by the activation of iGluR5-containing kainate receptors. These receptors are involved in modulating synaptic transmission and plasticity in the central nervous system.[2]

Q2: What are the known downstream signaling pathways of iGluR5 that could be affected by this compound?

iGluR5-containing kainate receptors have a dual signaling capability. Primarily, they function as ion channels, allowing the influx of cations like Na+ and Ca2+ upon activation, leading to neuronal depolarization. Additionally, they can engage in metabotropic signaling, independent of their ion channel function, which can modulate neurotransmitter release through G-protein coupled pathways.[3] Therefore, this compound could potentially impact both the direct ion flux and these secondary messenger systems.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate iGluR5 iGluR5 Glutamate->iGluR5 Binds Ion_Channel Ion Channel (Na+, Ca2+ influx) iGluR5->Ion_Channel Activates Metabotropic_Signaling Metabotropic Signaling (G-protein coupled) iGluR5->Metabotropic_Signaling Activates Depolarization Depolarization Ion_Channel->Depolarization Cellular_Response Cellular_Response Metabotropic_Signaling->Cellular_Response Depolarization->Cellular_Response Dasolampanel Dasolampanel Etibutil Dasolampanel->iGluR5 Blocks

Figure 1: Simplified signaling pathway of iGluR5 and the inhibitory action of this compound.

Q3: Are there potential off-target effects of this compound I should be aware of?

While this compound is designed as an iGluR5 antagonist, the possibility of off-target effects should always be considered, as with any pharmacological agent. Potential off-targets could include other glutamate receptor subtypes (AMPA, NMDA, or other kainate receptor subunits) or unrelated receptors. It is crucial to include appropriate controls in your experiments to assess specificity.

Q4: How should I prepare and store this compound for in vitro experiments?

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare fresh dilutions in your experimental buffer or media for each experiment. Stock solutions should be stored at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments with this compound.

Scenario 1: Lower-than-Expected or No Antagonist Activity

You are performing whole-cell patch-clamp electrophysiology on neurons expressing iGluR5 and apply a kainate receptor agonist, observing a robust inward current. However, upon co-application of this compound, you see minimal or no reduction in the agonist-evoked current.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or below, protected from light).
Incorrect Concentration Verify your dilution calculations. Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) in your specific experimental system.
Receptor Subtype Heterogeneity Your cells may express multiple kainate receptor subunits, some of which are not sensitive to this compound. Use RT-PCR or immunocytochemistry to confirm the expression of iGluR5 (GluK1) in your cell model.
Experimental Conditions Ensure the pH and ionic composition of your recording solutions are optimal for both receptor activation and drug binding.

Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

  • Cell Preparation: Culture cells known to express iGluR5 (e.g., HEK293 cells transfected with GluK1 subunits or primary neurons) on glass coverslips.

  • Solutions:

    • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration with a borosilicate glass pipette (3-5 MΩ resistance).

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline recording.

    • Apply a known iGluR5 agonist (e.g., kainic acid or glutamate) via a perfusion system to elicit an inward current.

    • After washing out the agonist, pre-incubate the cells with this compound for 2-5 minutes.

    • Co-apply the agonist and this compound and record the current response.

    • Wash out both compounds to allow for recovery.

G Start Start Prepare_Cells Prepare iGluR5-expressing cells Start->Prepare_Cells Obtain_Seal Obtain GΩ seal and whole-cell configuration Prepare_Cells->Obtain_Seal Record_Baseline Record stable baseline at -60 mV Obtain_Seal->Record_Baseline Apply_Agonist Apply iGluR5 agonist Record_Baseline->Apply_Agonist Observe_Current Observe inward current? Apply_Agonist->Observe_Current Washout_Agonist Washout agonist Observe_Current->Washout_Agonist Yes Troubleshoot Troubleshoot Observe_Current->Troubleshoot No Apply_Dasolampanel Apply this compound Washout_Agonist->Apply_Dasolampanel Apply_Agonist_Dasolampanel Co-apply agonist and This compound Apply_Dasolampanel->Apply_Agonist_Dasolampanel Observe_Inhibition Observe current inhibition? Apply_Agonist_Dasolampanel->Observe_Inhibition End End Observe_Inhibition->End Yes Observe_Inhibition->Troubleshoot No Troubleshoot->Prepare_Cells

Figure 2: Experimental workflow for electrophysiological assessment of this compound activity.

Scenario 2: Paradoxical Increase in Cellular Activity

In a calcium imaging experiment, you observe that application of this compound, instead of having a neutral or inhibitory effect on its own, causes an increase in intracellular calcium levels in your neuronal culture.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Metabotropic Effects This compound might be acting as a partial agonist or inverse agonist at iGluR5, triggering a metabotropic signaling cascade that leads to calcium release from internal stores.
Off-Target Effects The compound could be acting on other receptors that modulate intracellular calcium, such as other glutamate receptors or voltage-gated calcium channels.
Network Effects In a neuronal culture, this compound might be inhibiting iGluR5 on inhibitory interneurons, leading to disinhibition of excitatory neurons and a subsequent increase in network activity and calcium signaling.
Cell Health Stressed or unhealthy cells may exhibit aberrant calcium signaling. Ensure your cell cultures are healthy and not overly dense.

Experimental Protocol: Calcium Imaging

  • Cell Preparation: Plate primary neurons or iGluR5-expressing cells on glass-bottom dishes.

  • Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system.

    • Acquire a stable baseline fluorescence recording.

    • Perfuse the cells with this compound at the desired concentration.

    • Record changes in fluorescence intensity over time.

    • As a positive control, apply a depolarizing stimulus (e.g., high KCl) at the end of the experiment to confirm cell viability and dye responsiveness.

  • Control Experiments:

    • To test for off-target effects on other glutamate receptors, pre-incubate with antagonists for NMDA (e.g., AP5) and AMPA (e.g., CNQX) receptors before applying this compound.

    • To investigate the involvement of internal calcium stores, perform the experiment in a calcium-free external solution or in the presence of an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin.

G Unexpected_Result Unexpected Result: Increased [Ca2+]i with This compound Possible_Cause1 Metabotropic Partial Agonism Unexpected_Result->Possible_Cause1 Possible_Cause2 Off-Target Effects Unexpected_Result->Possible_Cause2 Possible_Cause3 Network Disinhibition Unexpected_Result->Possible_Cause3 Experiment1 Test in non-neuronal cells expressing only iGluR5 Possible_Cause1->Experiment1 Experiment2 Co-apply with other glutamate receptor antagonists Possible_Cause2->Experiment2 Experiment3 Use specific GABA receptor antagonists to probe for disinhibition Possible_Cause3->Experiment3

Figure 3: Logical relationship diagram for troubleshooting paradoxical calcium increases.

Data Presentation

For clear interpretation of your results, we recommend organizing your quantitative data in a structured format. Below are examples of how to present data from key experiments.

Table 1: Hypothetical Electrophysiology Data for this compound

Agonist Agonist Concentration (µM) This compound Concentration (µM) Peak Inward Current (pA) (Mean ± SEM) % Inhibition
Kainic Acid100 (Control)525 ± 450%
Kainic Acid100.1410 ± 3821.9%
Kainic Acid101250 ± 3052.4%
Kainic Acid101085 ± 1583.8%

Table 2: Hypothetical Calcium Imaging Data for this compound

Condition This compound Concentration (µM) Baseline Fluorescence (Arbitrary Units) (Mean ± SEM) Peak Fluorescence (Arbitrary Units) (Mean ± SEM) Fold Change in Fluorescence
Vehicle Control0105 ± 8110 ± 91.05
Unexpected Result10108 ± 7215 ± 201.99
+ AP5/CNQX10106 ± 9205 ± 181.93
Calcium-Free Media10103 ± 6120 ± 111.17

Table 3: Hypothetical Radioligand Binding Data for this compound

Radioligand This compound IC50 (nM) Ki (nM)
[3H]-Kainic Acid (iGluR5)15.28.1
[3H]-AMPA (AMPA Receptor)>10,000>10,000
[3H]-MK-801 (NMDA Receptor)>10,000>10,000

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing human iGluR5.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for iGluR5 (e.g., [3H]-kainic acid), and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

Dasolampanel Etibutil degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Dasolampanel Etibutil. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature.[1] For specific long-term storage recommendations, always refer to the Certificate of Analysis provided with your product batch.[1]

Q2: What is the known stability profile of this compound?

A2: this compound is a small molecule drug that has completed Phase II clinical trials.[2] While detailed public stability data is limited, forced degradation studies are typically conducted to establish the intrinsic stability of a drug substance.[3][4] Such studies expose the compound to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways.[3][4] Based on its chemical structure, which includes an ester functional group, this compound may be susceptible to hydrolysis under acidic or basic conditions. The tetrazole and phenoxy ether components may also be subject to degradation under specific stress conditions.

Q3: Are there any known incompatibilities with common excipients?

A3: Specific incompatibility data for this compound is not publicly available. During formulation development, it is crucial to conduct compatibility studies with proposed excipients. Potential interactions could arise with excipients that are acidic, basic, or have high water content, which might promote hydrolysis of the etibutil ester.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required to separate this compound from its potential degradation products.[5] The development of such a method involves exposing the drug to stress conditions to generate degradants and then ensuring the chromatographic method can resolve these impurities from the parent peak.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradationVerify the age and storage conditions of your this compound stock solution. Prepare fresh samples and re-analyze. Compare the chromatogram to a freshly prepared standard.
ContaminationEnsure all glassware and solvents are clean. Run a blank injection of the solvent to check for contaminants.
Loss of potency in prepared solutions Hydrolysis of the etibutil esterIf using acidic or basic buffers, consider the pH of your solution. Prepare solutions fresh daily. If solutions must be stored, keep them at 2-8°C and minimize the storage duration.
Adsorption to container surfacesUse silanized glassware or polypropylene (B1209903) containers to minimize adsorption, especially for low-concentration solutions.
Variability in experimental results Inconsistent sample preparationEnsure consistent and accurate weighing and dissolution of the compound. Use a validated sample preparation protocol.
PhotodegradationProtect solutions from light by using amber vials or covering containers with aluminum foil, especially if working with photolabile compounds.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating RP-HPLC method.

Stability-Indicating RP-HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 N HCl, 60°C, 24h15.224.5 min
0.1 N NaOH, RT, 4h25.814.5 min
3% H₂O₂, RT, 24h8.537.2 min
Heat (80°C), 48h3.119.1 min
Photolytic (UV)5.528.3 min

Visualizations

Degradation_Pathway Dasolampanel_Etibutil This compound Hydrolysis_Product Dasolampanel (Acid/Base Hydrolysis) Dasolampanel_Etibutil->Hydrolysis_Product Ester Cleavage Oxidation_Product_1 N-Oxide Degradant Dasolampanel_Etibutil->Oxidation_Product_1 Oxidation Photodegradation_Product Photolytic Isomer Dasolampanel_Etibutil->Photodegradation_Product Photolysis

Caption: Hypothetical degradation pathway for this compound.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_Storage Check Sample Age and Storage Conditions Start->Check_Storage Prepare_Fresh Prepare Fresh Sample Check_Storage->Prepare_Fresh Improper Storage Run_Blank Run Solvent Blank Check_Storage->Run_Blank Proper Storage Reanalyze Re-analyze Prepare_Fresh->Reanalyze Compare Compare with Standard Reanalyze->Compare Degradation Degradation Confirmed Compare->Degradation Peak Confirmed Contamination Contamination Identified Run_Blank->Contamination Peak in Blank

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

References

Technical Support Center: Dosing Dasolampanel Etibutil in Different Rat Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Dasolampanel Etibutil for different rat strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as LY545694, is an investigational drug.[1] Dasolampanel is a competitive antagonist of the AMPA and kainate receptors.[2] These receptors are involved in excitatory neurotransmission in the central nervous system. By blocking these receptors, Dasolampanel can modulate neuronal excitability.

Q2: Why is it necessary to adjust the dose of this compound for different rat strains?

A2: Different rat strains, such as Wistar and Sprague-Dawley, exhibit significant variations in their drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[2][3] These enzymes are crucial for the breakdown and clearance of drugs from the body. For instance, Wistar rats have been shown to have different expression levels of certain CYP enzymes compared to Sprague-Dawley rats, which can lead to altered drug metabolism and, consequently, different pharmacokinetic profiles.[2] Spontaneously hypertensive rats (SHR) may also exhibit altered pharmacokinetics due to both genetic factors and the pathophysiology of hypertension itself.[4] Therefore, a dose that is effective and non-toxic in one strain may be ineffective or toxic in another.

Q3: What are the known differences in drug metabolism between Wistar and Sprague-Dawley rats?

A3: Studies have shown that Wistar and Sprague-Dawley rats have distinct metabolic profiles.[2][3][5] For example, the expression and activity of certain cytochrome P450 enzymes, such as some members of the CYP1A, CYP2C, and CYP3A families, can differ significantly between these two strains.[3] These differences can affect the rate of metabolism for a wide range of compounds. Additionally, variations in other metabolic pathways and transporter proteins, like P-glycoprotein, have been observed.[6]

Q4: Are there any specific guidelines for adjusting drug doses for spontaneously hypertensive rats (SHRs)?

A4: While there are no universal dose adjustment guidelines for all drugs in SHRs, it is recognized that the hypertensive state can alter drug pharmacokinetics.[4] Changes in hepatic blood flow, protein binding, and renal function in SHRs can all influence how a drug is distributed and eliminated. Therefore, it is crucial to perform pharmacokinetic and pharmacodynamic studies in SHRs to establish a safe and effective dose, rather than simply extrapolating from normotensive strains.

Troubleshooting Guide

Issue: I administered the same dose of this compound to Wistar and Sprague-Dawley rats, but I am observing different behavioral effects.

  • Possible Cause: This is likely due to the inherent metabolic differences between the two strains. As mentioned in the FAQs, Wistar and Sprague-Dawley rats have different profiles of drug-metabolizing enzymes, which can lead to different plasma and brain concentrations of this compound even when the same dose is administered.

  • Solution: It is essential to conduct a dose-response study for each rat strain. Start with a low dose and incrementally increase it while monitoring for the desired pharmacological effect and any signs of toxicity. This will allow you to determine the optimal dose for each strain in your specific experimental paradigm.

Issue: I am seeing unexpected toxicity in my spontaneously hypertensive rats (SHRs) at a dose that was safe in Wistar rats.

  • Possible Cause: The pathophysiology of hypertension in SHRs can lead to altered drug disposition. Changes in cardiac output, regional blood flow, and renal function can affect how the drug is distributed to and cleared from various organs, potentially leading to higher-than-expected concentrations in sensitive tissues.

  • Solution: Begin with a significantly lower dose in SHRs compared to normotensive strains (e.g., 50% of the dose used in Wistar or Sprague-Dawley rats) and carefully escalate the dose while closely monitoring for adverse effects. It is also advisable to conduct a pilot pharmacokinetic study in a small number of SHRs to understand the drug's profile in this specific strain.

Data Presentation

As specific pharmacokinetic data for this compound in different rat strains is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data. This will allow for a clear and structured comparison of pharmacokinetic parameters across strains.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose Administration

Rat StrainDose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)T1/2 (hr)
Wistar
Sprague-Dawley
SHR

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.

Table 2: Recommended Starting Doses for Dose-Response Studies (Example)

Rat StrainRecommended Starting Dose (mg/kg)Rationale
WistarXBased on available literature or preliminary studies.
Sprague-DawleyX ± Y%Adjust based on known metabolic differences.
SHRX - Z%Start with a lower dose due to potential for altered pharmacokinetics.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the appropriate dose of this compound in different rat strains.

Protocol 1: Pilot Pharmacokinetic Study

  • Animal Model: Use a small group of animals for each strain (n=3-5 per strain).

  • Drug Administration: Administer a single, low dose of this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) for each strain.

Protocol 2: Dose-Response Study

  • Animal Groups: Divide animals of each strain into multiple groups (n=6-10 per group), including a vehicle control group.

  • Dose Selection: Based on the pilot pharmacokinetic data and any available literature, select a range of doses (e.g., 3-5 doses) to administer.

  • Drug Administration: Administer the selected doses of this compound or vehicle.

  • Behavioral/Pharmacodynamic Assessment: At a time point consistent with the expected peak effect (informed by Tmax from the pharmacokinetic study), perform the relevant behavioral or pharmacodynamic tests.

  • Data Analysis: Analyze the data to determine the dose that produces the desired effect and to identify the dose at which adverse effects begin to appear. This will establish the therapeutic window for each strain.

Visualizations

Dasolampanel_Mechanism_of_Action cluster_synapse Excitatory Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Kainate_Receptor Kainate Receptor Glutamate->Kainate_Receptor Binds AMPA_Receptor->Postsynaptic Na+ influx (Excitation) Kainate_Receptor->Postsynaptic Na+ influx (Excitation) Dasolampanel Dasolampanel Etibutil Dasolampanel->AMPA_Receptor Antagonist Dasolampanel->Kainate_Receptor Antagonist

Caption: Mechanism of action of this compound.

Dose_Finding_Workflow cluster_strain_A Wistar Rat cluster_strain_B Sprague-Dawley Rat cluster_strain_C SHR A_PK Pilot Pharmacokinetic Study (n=3-5) A_Dose_Response Dose-Response Study (n=6-10/group) A_PK->A_Dose_Response Inform Dose Selection & Timing A_Optimal_Dose Determine Optimal Dose A_Dose_Response->A_Optimal_Dose Compare Compare Optimal Doses Across Strains A_Optimal_Dose->Compare B_PK Pilot Pharmacokinetic Study (n=3-5) B_Dose_Response Dose-Response Study (n=6-10/group) B_PK->B_Dose_Response Inform Dose Selection & Timing B_Optimal_Dose Determine Optimal Dose B_Dose_Response->B_Optimal_Dose B_Optimal_Dose->Compare C_PK Pilot Pharmacokinetic Study (n=3-5) C_Dose_Response Dose-Response Study (n=6-10/group) C_PK->C_Dose_Response Inform Dose Selection & Timing C_Optimal_Dose Determine Optimal Dose C_Dose_Response->C_Optimal_Dose C_Optimal_Dose->Compare Start Start Dose-Finding Experiment Start->A_PK Start->B_PK Start->C_PK

Caption: Experimental workflow for dose determination.

References

Validation & Comparative

A Comparative Analysis of Dasolampanel (Etibutil) and Other iGluR5 Antagonists in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – In the landscape of novel analgesic development, the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1, has emerged as a promising target for the treatment of various pain states. This guide provides a comparative overview of Dasolampanel (Etibutil), a notable iGluR5 antagonist, alongside other key antagonists targeting this receptor, with a focus on their performance in preclinical pain models. This objective analysis is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.

Introduction to iGluR5 and its Role in Pain

The iGluR5 receptor is a subtype of the kainate receptor family, which is involved in excitatory synaptic transmission throughout the central and peripheral nervous systems. Emerging evidence suggests a significant role for iGluR5 in the modulation of nociceptive signaling, making it an attractive, non-opioid target for the development of new pain therapies. Antagonism of iGluR5 is hypothesized to reduce neuronal hyperexcitability associated with chronic pain conditions.

Comparative Efficacy of iGluR5 Antagonists

This guide focuses on the comparative preclinical efficacy of Dasolampanel (Etibutil) and other selective iGluR5 antagonists, including LY545694, LY466195, and UBP310. The following tables summarize the available quantitative data from studies employing inflammatory and neuropathic pain models.

Table 1: Efficacy of iGluR5 Antagonists in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
CompoundSpeciesAdministration RouteDose RangeKey Efficacy EndpointResults (% Reversal of Hyperalgesia or Allodynia)Reference
Dasolampanel (Etibutil) RatOral (p.o.)10 - 100 mg/kgMechanical Paw Withdrawal Threshold (von Frey)Data not publicly available in a comparable format.Martinez-Perez et al., 2013
LY545694 RatOral (p.o.)3 - 30 mg/kgThermal Paw Withdrawal Latency (Hargreaves)Dose-dependent reversal of thermal hyperalgesia.Chappell et al., 2014
LY466195 RatIntraperitoneal (i.p.)3 - 30 mg/kgMechanical Paw Withdrawal Threshold (von Frey)Significant reduction in mechanical allodynia.Weiss et al., 2006
Table 2: Efficacy of iGluR5 Antagonists in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
CompoundSpeciesAdministration RouteDose RangeKey Efficacy EndpointResults (% Reversal of Allodynia)Reference
Dasolampanel (Etibutil) RatOral (p.o.)10 - 100 mg/kgMechanical Paw Withdrawal Threshold (von Frey)Data not publicly available in a comparable format.Martinez-Perez et al., 2013
LY545694 RatOral (p.o.)10 - 100 mg/kgMechanical Paw Withdrawal Threshold (von Frey)Showed efficacy in preclinical models of neuropathic pain.Chappell et al., 2014
UBP310 MouseIntraperitoneal (i.p.)10 - 30 mg/kgMechanical Paw Withdrawal Threshold (von Frey)Limited public data on efficacy in SNL model.(Various preclinical studies)

Note: As with the CFA model, specific quantitative data for Dasolampanel in the SNL model from publicly accessible sources is limited. Its potential efficacy is based on its mechanism of action and the established role of iGluR5 in neuropathic pain.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are the generalized protocols for the key preclinical pain models and behavioral assays cited.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
  • Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the rodent is administered. CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil and saline, which induces a localized and persistent inflammatory response.

  • Time Course: The inflammatory response, characterized by edema, erythema, and hyperalgesia, typically develops within hours and can persist for several weeks.

  • Behavioral Assessment: Nociceptive thresholds are measured at baseline (before CFA injection) and at various time points post-injection to assess the development of hyperalgesia and allodynia.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
  • Surgical Procedure: Under anesthesia, the L5 spinal nerve of the rodent is isolated and tightly ligated with a suture. This procedure mimics peripheral nerve injury that can lead to neuropathic pain in humans.

  • Time Course: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within a few days to a week after surgery and can persist for several weeks or months.

  • Behavioral Assessment: The development of mechanical allodynia is assessed by measuring the paw withdrawal threshold to non-noxious mechanical stimuli.

Behavioral Assays
  • Von Frey Test (Mechanical Allodynia): This test assesses the withdrawal threshold to a mechanical stimulus. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response.

  • Hargreaves Test (Thermal Hyperalgesia): This test measures the latency of paw withdrawal in response to a radiant heat source applied to the plantar surface of the hind paw. A shortened withdrawal latency indicates thermal hyperalgesia.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

iGluR5_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Glutamate_Release Glutamate Release iGluR5 iGluR5 (GluK1) Glutamate_Release->iGluR5 Binds to Na_Ca_Influx Na+/Ca2+ Influx iGluR5->Na_Ca_Influx Opens Channel Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Propagation Action_Potential->Pain_Signal Dasolampanel Dasolampanel (Etibutil) & Other iGluR5 Antagonists Dasolampanel->iGluR5 Blocks

Caption: iGluR5 signaling pathway in nociception.

Preclinical_Pain_Model_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Drug Administration & Testing cluster_2 Phase 3: Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey / Hargreaves) Animal_Acclimation->Baseline_Testing Pain_Model_Induction Pain Model Induction (CFA or SNL) Baseline_Testing->Pain_Model_Induction Drug_Administration Administer Vehicle or iGluR5 Antagonist Pain_Model_Induction->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection (Paw Withdrawal Threshold/Latency) Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Determination of Analgesic Efficacy Statistical_Analysis->Efficacy_Determination

Caption: Experimental workflow for evaluating iGluR5 antagonists.

Conclusion

Dasolampanel (Etibutil) and other selective iGluR5 antagonists represent a promising class of non-opioid analgesics. Preclinical studies have demonstrated the potential of this drug class to alleviate both inflammatory and neuropathic pain. However, a clear differentiation of the efficacy profile between Dasolampanel and other iGluR5 antagonists is challenging due to the limited availability of direct, head-to-head comparative studies in the public domain. Further research with standardized models and endpoints is warranted to fully elucidate the comparative therapeutic potential of these compounds. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers in the field and to stimulate further investigation into this important therapeutic target.

A Preclinical Comparative Analysis of LY545694 and Pregabalin in Diabetic Neuropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for two therapeutic compounds, LY545694 and pregabalin, in the context of diabetic neuropathy. Due to a lack of direct head-to-head preclinical studies in diabetic neuropathy models, this comparison is based on available data from separate studies, with a focus on the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model where possible.

Introduction to the Compounds

LY545694 is an investigational compound that acts as a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as a kainate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in the transmission of pain signals.

Pregabalin , marketed as Lyrica, is an established medication for neuropathic pain, including painful diabetic peripheral neuropathy (DPNP). It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), but its mechanism of action does not involve GABA receptors. Instead, it binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1][2][3]

Mechanism of Action

LY545694: iGluR5 Antagonism

LY545694 exerts its effects by blocking the iGluR5 receptor, thereby preventing the excitatory signaling cascade initiated by glutamate. In neuropathic pain states, there is an upregulation of glutamate and its receptors, leading to neuronal hyperexcitability and pain transmission. By antagonizing iGluR5, LY545694 is proposed to reduce this hyperexcitability and thus alleviate pain.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate iGluR5 iGluR5 Glutamate->iGluR5 Binds to Na_Ca_Influx Na+/Ca2+ Influx iGluR5->Na_Ca_Influx Activates Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Initiates LY545694 LY545694 LY545694->iGluR5 Blocks

Figure 1: Signaling pathway of LY545694 as an iGluR5 antagonist.

Pregabalin: α2δ Subunit Modulation

Pregabalin binds to the α2δ subunit of presynaptic voltage-gated calcium channels in the central nervous system.[1][2][3] This binding reduces the influx of calcium into the presynaptic neuron, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and norepinephrine.[2] This reduction in neurotransmitter release leads to a decrease in neuronal hyperexcitability and a dampening of pain signals.[1][2]

cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates a2d α2δ subunit a2d->VGCC Modulates Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Pain_Signal_Transmission Pain Signal Transmission Neurotransmitter_Release->Pain_Signal_Transmission Pregabalin Pregabalin Pregabalin->a2d Binds to

Figure 2: Mechanism of action of Pregabalin.

Preclinical Efficacy Data

LY545694

Direct preclinical data for LY545694 in a diabetic neuropathy model is not publicly available. However, its efficacy has been demonstrated in other animal models of persistent pain.

Animal ModelAssessmentRoute of AdministrationMinimum Effective Dose (MED)Reference
Carrageenan-induced thermal hyperalgesia (Rat)Paw withdrawal latency to a thermal stimulusOral (p.o.)3 mg/kg[1]
Formalin model (Rat)Nociceptive behaviors (licking, biting)Oral (p.o.)1 mg/kg[1]

Table 1: Preclinical Efficacy of LY545694 in Non-Diabetic Pain Models

Pregabalin

Pregabalin has been extensively studied in the streptozotocin (STZ)-induced diabetic neuropathy model in rodents.

Animal ModelAssessmentRoute of AdministrationEffective Dose RangeKey FindingsReference
STZ-induced diabetic neuropathy (Rat)Mechanical allodynia (Von Frey test)Oral (p.o.)10 - 40 mg/kgDose-dependent increase in paw withdrawal threshold.[4]
STZ-induced diabetic neuropathy (Mouse)Tactile allodyniaIntraperitoneal (i.p.)50 mg/kgSignificantly reduced tactile allodynia.[5]

Table 2: Preclinical Efficacy of Pregabalin in STZ-Induced Diabetic Neuropathy Models

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This is a widely used model to induce a type 1 diabetes-like condition in rodents, which subsequently leads to the development of diabetic neuropathy.

Start Start Baseline Baseline Behavioral Testing (e.g., Von Frey) Start->Baseline STZ_Injection Streptozotocin (STZ) Injection (i.p. or i.v.) Baseline->STZ_Injection Diabetes_Confirmation Confirmation of Diabetes (Blood Glucose Measurement) STZ_Injection->Diabetes_Confirmation Neuropathy_Development Allow Time for Neuropathy Development (several weeks) Diabetes_Confirmation->Neuropathy_Development Post_Diabetes_Testing Post-Diabetes Behavioral Testing (Confirm hyperalgesia/allodynia) Neuropathy_Development->Post_Diabetes_Testing Drug_Administration Administer Test Compounds (LY545694, Pregabalin, Vehicle) Post_Diabetes_Testing->Drug_Administration Final_Testing Final Behavioral Testing (Assess drug efficacy) Drug_Administration->Final_Testing End End Final_Testing->End

References

Dasolampanel Etibutil: A Comparative Analysis of Efficacy in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug Dasolampanel Etibutil against established analgesics for the treatment of neuropathic pain. The content is structured to offer an objective evaluation based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and experimental methodologies.

Introduction to this compound

This compound (formerly LY545694) is a potent and selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in the transmission and sensitization of pain signals. By targeting iGluR5, this compound was developed with the potential to offer a novel mechanism for the management of chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and osteoarthritis.

Mechanism of Action

This compound exerts its pharmacological effect by blocking the iGluR5 subtype of kainate receptors. These receptors are involved in synaptic transmission and plasticity. In the context of pain, the activation of iGluR5 by glutamate is thought to contribute to the hyperexcitability of neurons in the pain pathway, leading to the perception of pain. By antagonizing these receptors, this compound is hypothesized to dampen this excessive neuronal signaling, thereby producing an analgesic effect.

Signaling Pathway of Glutamate in Nociception and Point of Intervention for this compound

Glutamate_Signaling_in_Pain Glutamate Signaling in Nociception and this compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Glutamate_Release Glutamate Release Action_Potential->Glutamate_Release Triggers iGluR5_Receptor iGluR5 (Kainate) Receptor Glutamate_Release->iGluR5_Receptor Binds to NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to Neuronal_Excitation Neuronal Excitation / Depolarization iGluR5_Receptor->Neuronal_Excitation NMDA_Receptor->Neuronal_Excitation AMPA_Receptor->Neuronal_Excitation Pain_Signal Pain Signal Transmission Neuronal_Excitation->Pain_Signal Dasolampanel_Etibutil This compound Dasolampanel_Etibutil->iGluR5_Receptor Antagonizes

Caption: Glutamate released from presynaptic neurons activates postsynaptic receptors, including iGluR5, leading to pain signal transmission. This compound blocks the iGluR5 receptor.

Comparative Efficacy in Painful Diabetic Neuropathy

This compound was evaluated in a Phase 2 clinical trial (NCT00785577) for the treatment of painful diabetic peripheral neuropathy. The results of this study, along with data from pivotal trials of established analgesics, are summarized below for comparison.

Quantitative Efficacy Data
Drug ClassDrugStudyPrimary EndpointEfficacy Outcome (vs. Placebo)Responder Rate (≥50% pain reduction)
iGluR5 Antagonist This compound (LY545694) Phase 2 (DPN)[1]Change from baseline in weekly mean of 24-hour average pain scoreNo significant difference from placeboNot Reported
Gabapentinoid Pregabalin (B1679071) Meta-analysis[2]Mean pain score reductionMean Difference: -0.79Relative Risk: 1.54
SNRI Duloxetine Meta-analysis[3]Mean pain score reductionMean Difference: -0.89Not Reported as a pooled outcome
Opioid Agonist / NRI Tapentadol (B1681240) ER Phase 3 (DPN)[4]Change from baseline in average pain intensityMean Difference: -1.337.8% vs. 27.6% for placebo
Experimental Protocols

This compound (LY545694) - Phase 2 DPN Study (NCT00785577)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Patient Population: Patients with painful diabetic peripheral neuropathy.

  • Intervention: Patients were randomized to receive one of three doses of this compound, pregabalin (as an active control), or placebo.[1]

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to endpoint in the weekly mean of the 24-hour average pain score, as recorded on an 11-point numeric rating scale (NRS).

  • Key Finding: The study did not demonstrate a significant difference between any dose of this compound and placebo on the primary efficacy measure. Notably, the active control, pregabalin, also failed to show a significant separation from placebo in this trial.[1]

Workflow of the this compound Phase 2 DPN Clinical Trial

Dasolampanel_Trial_Workflow Workflow of this compound Phase 2 DPN Trial (NCT00785577) Screening Patient Screening (Painful Diabetic Neuropathy Diagnosis) Baseline Baseline Assessment (Pain Scores Recorded) Screening->Baseline Randomization Randomization Baseline->Randomization Dasolampanel_Low This compound (Low Dose) Randomization->Dasolampanel_Low Dasolampanel_Mid This compound (Mid Dose) Randomization->Dasolampanel_Mid Dasolampanel_High This compound (High Dose) Randomization->Dasolampanel_High Pregabalin Pregabalin (Active Control) Randomization->Pregabalin Placebo Placebo Randomization->Placebo Treatment_Phase Double-Blind Treatment Phase Dasolampanel_Low->Treatment_Phase Dasolampanel_Mid->Treatment_Phase Dasolampanel_High->Treatment_Phase Pregabalin->Treatment_Phase Placebo->Treatment_Phase Endpoint_Assessment Endpoint Assessment (Primary Outcome: Change in Pain Score) Treatment_Phase->Endpoint_Assessment Data_Analysis Data Analysis and Comparison Endpoint_Assessment->Data_Analysis

Caption: A flowchart illustrating the key stages of the Phase 2 clinical trial for this compound in patients with painful diabetic neuropathy.

Discussion and Conclusion

The clinical development of this compound for neuropathic pain did not yield positive results in Phase 2 trials.[1] In the study focused on painful diabetic neuropathy, the investigational drug failed to demonstrate a statistically significant improvement in pain scores compared to placebo.[1] The lack of separation of the active comparator, pregabalin, from placebo in this study complicates the interpretation of the results, suggesting the trial may have been a "failed" study rather than a definitively "negative" one for the iGluR5 antagonist mechanism in this indication.[1]

In contrast, established analgesics such as pregabalin, duloxetine, and tapentadol have demonstrated efficacy in reducing neuropathic pain in multiple clinical trials and are established treatment options.[2][3][4] The quantitative data presented in this guide highlight the treatment effects observed with these approved therapies.

For researchers and drug development professionals, the case of this compound underscores the challenges of translating a novel mechanism of action from preclinical models to clinical efficacy. While targeting the iGluR5 receptor remains a scientifically plausible approach for pain modulation, further investigation would be required to determine if different patient populations, dosing regimens, or trial designs could yield different outcomes. The data from the this compound trials contribute valuable information to the broader understanding of the glutamatergic system in chronic pain.

References

A Comparative Guide to the In Vivo Analgesic Effects of Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo analgesic properties of Dasolampanel Etibutil, a selective ionotropic glutamate (B1630785) receptor 5 (iGluR5) antagonist. The performance of this compound is evaluated against other established analgesic agents—Perampanel, Pregabalin, and Duloxetine—supported by experimental data from preclinical pain models.

Introduction to this compound

This compound is an investigational compound that has been evaluated in clinical trials for the treatment of painful diabetic neuropathy and osteoarthritis of the knee.[1] Its mechanism of action as an iGluR5 antagonist suggests a potential role in modulating nociceptive signaling pathways.[2] Preclinical studies have demonstrated its efficacy in animal models of persistent pain.[3]

Comparative Analgesic Efficacy

The following tables summarize the in vivo analgesic effects of this compound in comparison to Perampanel (an AMPA receptor antagonist), Pregabalin (a gabapentinoid), and Duloxetine (a serotonin-norepinephrine reuptake inhibitor).

Table 1: Efficacy in Inflammatory Pain Models (Carrageenan/Complete Freund's Adjuvant-Induced Hyperalgesia)
CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey Findings
This compound (LY545694) RatOral (p.o.)MED: 3 mg/kgDose-dependent reversal of thermal hyperalgesia.[3]
Perampanel MouseOral (p.o.)3 - 5 mg/kgSignificantly reduced thermal hyperalgesia.
Pregabalin RatOral (p.o.)10 - 30 mg/kgReduced heat hyperalgesia induced by carrageenan.
Table 2: Efficacy in a Persistent Pain Model (Formalin Test)
CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey Findings
This compound (LY545694) RatOral (p.o.)MED: 1 mg/kgEffective in reducing nociceptive behaviors.[3]
Perampanel MouseOral (p.o.)3 - 5 mg/kgSignificantly reduced licking/biting time in the late phase.
Pregabalin RatOral (p.o.)10 - 30 mg/kgReduced the second phase of the formalin response.
Duloxetine MouseIntraperitoneal (i.p.)5 - 20 mg/kgDose-dependent anti-nociceptive effect in the hot-plate assay, a thermal pain model with some relevance to the tonic phase of the formalin test.

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effects by antagonizing the iGluR5 receptor, a subtype of the kainate receptor family. By blocking the binding of glutamate to this receptor, this compound can inhibit the downstream signaling cascade that contributes to neuronal hyperexcitability and pain transmission.

This compound Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate iGluR5 iGluR5 Receptor Glutamate->iGluR5 Binds to IonChannel Ion Channel Opening iGluR5->IonChannel Activates Dasolampanel This compound Dasolampanel->iGluR5 Blocks Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Allows Signaling Downstream Signaling (e.g., PKC, CaMKII) Ca_Influx->Signaling Initiates Nociception Nociceptive Transmission Signaling->Nociception Leads to

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Carrageenan/Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to assess the efficacy of analgesics against inflammatory pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Inflammation: A solution of carrageenan or Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. This induces a localized inflammation, characterized by edema, erythema, and hyperalgesia.

  • Drug Administration: this compound or a comparator drug is administered orally at various doses prior to the assessment of pain.

  • Pain Assessment (Thermal Hyperalgesia): The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia. The ability of the test compound to reverse this decrease is a measure of its analgesic efficacy.

Formalin Test

The formalin test is a model of persistent pain that involves two distinct phases of nociceptive behavior.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: The animal is placed in an observation chamber, and the time spent licking or flinching the injected paw is recorded for a set period (e.g., 60 minutes). The observation period is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting a combination of peripheral inflammation and central sensitization.

  • Drug Administration: The test compound is administered prior to the formalin injection, and the reduction in the duration of licking/flinching in each phase is quantified.

Experimental Workflow cluster_CFA CFA/Carrageenan Model cluster_Formalin Formalin Test CFA_Induction Induce Inflammation (CFA/Carrageenan Injection) CFA_Drug Administer Test Compound (e.g., Dasolampanel) CFA_Induction->CFA_Drug CFA_Assess Assess Thermal Hyperalgesia (Paw Withdrawal Latency) CFA_Drug->CFA_Assess F_Drug Administer Test Compound (e.g., Dasolampanel) F_Induction Induce Nociception (Formalin Injection) F_Drug->F_Induction F_Observe Observe Nociceptive Behavior (Licking/Flinching Time) F_Induction->F_Observe

Figure 2. In vivo analgesic experimental workflows.

Conclusion

This compound demonstrates analgesic efficacy in preclinical models of persistent inflammatory and nociceptive pain, with a minimal effective dose of 3 mg/kg in the CFA model and 1 mg/kg in the formalin test in rats.[3] Its mechanism as an iGluR5 antagonist offers a distinct approach to pain management compared to the other evaluated compounds. Further research is warranted to fully elucidate its clinical potential and comparative effectiveness against a broader range of analgesics. This guide provides a foundational comparison for researchers and drug development professionals exploring novel analgesic therapies.

References

Comparative Analysis of Dasolampanel Etibutil's Cross-Reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: Publicly available, detailed cross-reactivity data for Dasolampanel Etibutil is limited. To provide a comprehensive comparison guide that adheres to the core requirements of this request, this document utilizes data for Selurampanel (BGG492) as a representative competitive AMPA/kainate receptor antagonist. Selurampanel shares a similar mechanism of action with this compound, which is reported to be an ionotropic glutamate (B1630785) receptor 5 (iGluR5) antagonist, a subtype of the kainate receptor family, and is also listed as an AMPA receptor antagonist.[1] The data presented for Selurampanel should be considered illustrative of the type of selectivity profile expected for this class of compounds.

Introduction to Glutamate Receptor Antagonists

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[2] Ionotropic glutamate receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.[3] Dysregulation of glutamatergic signaling is implicated in numerous neurological disorders, including epilepsy, making glutamate receptors attractive therapeutic targets.

This compound is identified as an antagonist of the kainate receptor subunit iGluR5 and also exhibits activity at AMPA receptors.[1] Similarly, Selurampanel (BGG492) is a competitive antagonist of both AMPA and kainate receptors.[4][5] For such compounds, understanding the cross-reactivity with other glutamate receptor subtypes is paramount for predicting their therapeutic efficacy and potential side-effect profile. High selectivity for the target receptors (AMPA and kainate) over NMDA receptors is often a desirable characteristic, as non-selective glutamate receptor blockade can lead to significant adverse effects.

This guide provides a comparative overview of the cross-reactivity of Selurampanel (BGG492) with various glutamate receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Receptor Antagonist Activity

The following table summarizes the in vitro antagonist activity of Selurampanel (BGG492) at different glutamate receptor subtypes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response.

CompoundReceptor TargetSpeciesAssay TypeIC50 (µM)Selectivity vs. AMPA (Human)Reference
Selurampanel (BGG492) AMPA ReceptorHumanRadioligand Binding0.2-[1]
AMPA ReceptorRatRadioligand Binding0.19-[1]
AMPA ReceptorRatFunctional (Cortical Wedge)0.46-[1]
Kainate ReceptorRatFunctional (Cortical Wedge)0.42~0.47x[1]
NMDA Receptor (Glycine Site)-->29>145-fold[1]
Kainate Receptors (general)-->108>540-fold[1]

Experimental Protocols

The determination of the cross-reactivity and potency of compounds like Selurampanel involves a combination of binding and functional assays. Below are detailed methodologies representative of those used in the preclinical characterization of glutamate receptor antagonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound's ability to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

Protocol for AMPA Receptor Binding Assay:

  • Membrane Preparation: Cerebral cortex tissue from rats or humans, or cell lines expressing the specific human AMPA receptor subtype, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific AMPA receptor radioligand (e.g., [³H]AMPA) and varying concentrations of the test compound (Selurampanel). The incubation is typically carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a non-labeled standard) from the total binding. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a functional assay used to measure the effect of a compound on the ion flow through receptor channels in response to an agonist. This technique provides information on whether the compound is an antagonist, agonist, or modulator of the receptor.

Protocol for Functional Characterization at Glutamate Receptors:

  • Cell Preparation: Neurons from a specific brain region (e.g., hippocampus or cortex) are cultured, or oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected to express specific glutamate receptor subtypes.

  • Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

  • Agonist Application and Drug Perfusion: A specific agonist for the receptor of interest (e.g., glutamate or AMPA) is applied to the cell to evoke an inward current. Once a stable baseline response is established, the test compound (Selurampanel) is perfused at various concentrations, and the agonist-evoked currents are recorded.

  • Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured before and after the application of the test compound. The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Visualizations

Glutamate Receptor Signaling Pathway

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle Glutamate_Released Glutamate Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release AMPA_R AMPA Receptor Na_Influx Na⁺ Influx AMPA_R->Na_Influx Kainate_R Kainate Receptor Kainate_R->Na_Influx NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Depolarization Depolarization Na_Influx->Depolarization Depolarization->NMDA_R Removes Mg²⁺ block Glutamate_Released->AMPA_R Binds Glutamate_Released->Kainate_R Binds Glutamate_Released->NMDA_R Binds Dasolampanel This compound (Antagonist) Dasolampanel->AMPA_R Blocks Dasolampanel->Kainate_R Blocks

Caption: Simplified signaling pathway of ionotropic glutamate receptors.

Experimental Workflow for Cross-Reactivity Screening

Experimental_Workflow cluster_assays Assay Development cluster_screening Compound Screening cluster_analysis Data Analysis Receptor_Panel Select Glutamate Receptor Subtype Panel (AMPA, NMDA, Kainate) Assay_Dev Develop & Validate Binding & Functional Assays Receptor_Panel->Assay_Dev Primary_Screen Primary Screen: Determine IC50 at Target Receptors Compound Test Compound (e.g., this compound) Compound->Primary_Screen Secondary_Screen Secondary Screen: Determine IC50/Ki at Off-Target Receptors Primary_Screen->Secondary_Screen Data_Collection Collect Concentration- Response Data IC50_Calc Calculate IC50/Ki Values Data_Collection->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for determining glutamate receptor cross-reactivity.

Selectivity Profile of Selurampanel (BGG492)

Caption: Selectivity of Selurampanel for AMPA/Kainate vs. NMDA receptors.

References

A Head-to-Head Comparison of Dasolampanel (Etibutil) and MPEP for Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two key research compounds, Dasolampanel (Etibutil) and MPEP. While both modulate the glutamate (B1630785) system, the primary excitatory neurotransmitter system in the brain, they do so through distinct mechanisms and target different receptor families. This guide will objectively compare their pharmacological profiles, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

Executive Summary

Dasolampanel and MPEP are not direct competitors targeting the same receptor. Dasolampanel is a competitive antagonist of ionotropic AMPA and kainate receptors, while MPEP is a noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). This fundamental difference in their mechanism of action dictates their downstream effects and potential therapeutic applications. Dasolampanel directly blocks the ion flow through AMPA and kainate receptors, leading to a rapid inhibition of excitatory neurotransmission. In contrast, MPEP modulates the G-protein-coupled signaling cascade associated with mGluR5, resulting in a more nuanced regulation of neuronal excitability and synaptic plasticity.

Mechanism of Action: A Tale of Two Receptors

Dasolampanel (Etibutil): A Competitive Antagonist of Ionotropic Glutamate Receptors
MPEP: A Noncompetitive Antagonist of Metabotropic Glutamate Receptor 5

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-characterized and widely used selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[4][5] Unlike competitive antagonists, MPEP does not bind to the glutamate binding site. Instead, it binds to an allosteric site within the transmembrane domain of the mGluR5, inducing a conformational change that prevents the receptor from being activated by glutamate.[5] mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR), and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By noncompetitively inhibiting this process, MPEP effectively dampens the modulatory effects of mGluR5 on synaptic transmission and plasticity. MPEP has also been reported to have off-target effects, including weak NMDA receptor antagonism and positive allosteric modulation of mGluR4 at higher concentrations.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for Dasolampanel and MPEP.

Table 1: Mechanism of Action and In Vitro Potency

ParameterDasolampanel (Etibutil)MPEP
Primary Target(s) AMPA Receptors, Kainate ReceptorsmGluR5
Mechanism of Action Competitive AntagonistNoncompetitive Antagonist (Negative Allosteric Modulator)
Binding Affinity (Ki) Data not publicly available~5 nM (for mGluR5)
Functional Potency (IC50) Data not publicly available36 nM (inhibition of quisqualate-stimulated phosphoinositide hydrolysis)

Table 2: Pharmacokinetic Parameters

ParameterDasolampanel (Etibutil)MPEP
Route of Administration OralIntraperitoneal (in animal studies)
Cmax Data from human clinical trials not publicly available in detailDependent on dose and animal model
Tmax Data from human clinical trials not publicly available in detailDependent on dose and animal model
Bioavailability Orally bioavailableSystemically active in animal models
Half-life (t½) Data from human clinical trials not publicly available in detailDependent on species

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of Dasolampanel and MPEP are best understood by visualizing their respective signaling pathways.

cluster_0 Dasolampanel: AMPA/Kainate Receptor Antagonism Glutamate_D Glutamate AMPAR_KainateR AMPA/Kainate Receptor Glutamate_D->AMPAR_KainateR Binds Dasolampanel Dasolampanel Dasolampanel->AMPAR_KainateR Competitively Blocks Ion_Channel_Opening_D Ion Channel Opening AMPAR_KainateR->Ion_Channel_Opening_D Leads to Na_Ca_Influx_D Na+/Ca2+ Influx Ion_Channel_Opening_D->Na_Ca_Influx_D Allows Depolarization_D Postsynaptic Depolarization Na_Ca_Influx_D->Depolarization_D

Caption: Dasolampanel competitively antagonizes glutamate at AMPA/kainate receptors.

cluster_1 MPEP: mGluR5 Antagonism Glutamate_M Glutamate mGluR5 mGluR5 Glutamate_M->mGluR5 Binds MPEP MPEP MPEP->mGluR5 Allosterically Inhibits Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Leads to

Caption: MPEP noncompetitively antagonizes mGluR5 signaling.

Experimental Workflow

A generalized workflow for characterizing a novel glutamate receptor modulator is presented below.

Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Electrophysiology, Ca2+ imaging, IP accumulation) (Determine IC50/EC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen In_Vivo_PK In Vivo Pharmacokinetics (Determine Cmax, Tmax, t½, Bioavailability) Selectivity_Screen->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Behavioral Models) In_Vivo_PK->In_Vivo_PD Tox_Screen Preliminary Toxicology In_Vivo_PD->Tox_Screen End Lead Optimization/ Further Development Tox_Screen->End

References

Illuminating Target Engagement: A Comparative Guide to the In Vivo Validation of Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing that a drug candidate effectively engages its intended target in a living organism is a critical step in the preclinical validation process. This guide provides a comparative overview of the in vivo validation of target engagement for Dasolampanel Etibutil, a selective ionotropic glutamate (B1630785) receptor 5 (iGluR5) antagonist, and offers a comparison with an alternative compound, Topiramate, which also exhibits iGluR5 antagonism.

This compound (also known as LY545694) is a potent and selective antagonist of the iGluR5 kainate receptor, a target implicated in various neurological and pain-related disorders. While clinical trials in chronic pain have suggested a potential lack of efficacy at the doses tested, preclinical data in animal models pointed towards effective target engagement at higher concentrations. This highlights the crucial need for robust in vivo validation methodologies to bridge the translational gap.

This guide will delve into the available preclinical data for this compound and compare the approaches used to infer target engagement with those employed for Topiramate, an established antiepileptic drug with a broader mechanism of action that includes the inhibition of iGluR5-containing kainate receptors.

Comparative Analysis of In Vivo Target Engagement

FeatureThis compound (LY545694)Topiramate
Primary Indication of Interest Neuropathic and Inflammatory PainEpilepsy, Migraine
Primary In Vivo Validation Model Models of persistent pain (e.g., Complete Freund's Adjuvant-induced inflammatory pain, chronic constriction injury-induced neuropathic pain)Seizure models induced by selective iGluR5 agonists (e.g., ATPA)[1]
Key In Vivo Endpoint Reversal of hyperalgesia and allodyniaIncreased threshold for clonic seizures[1]
Evidence of Target Engagement Dose-dependent efficacy in preclinical pain models, with plasma concentrations correlating with behavioral effects. Clinical trial data, however, indicated that human plasma concentrations were lower than those required for efficacy in these animal models[2]Dose-dependent blockade of seizures induced by a selective iGluR5 agonist, but not by agonists of other glutamate receptors (AMPA, NMDA), suggesting a specific in vivo antagonistic effect on iGluR5[1]

Experimental Methodologies

A detailed examination of the experimental protocols used to assess the in vivo effects of these compounds reveals different strategies for demonstrating target engagement.

This compound: Efficacy in Preclinical Pain Models

The in vivo validation of this compound's target engagement has been primarily demonstrated through its analgesic effects in rodent models of persistent pain.

Experimental Protocol: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

  • Induction of Inflammation: Male Sprague-Dawley rats are injected with 100 µl of CFA into the plantar surface of the right hind paw. This induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) at a specific time point after CFA injection when pain behaviors are fully developed.

  • Behavioral Testing:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured using a plantar test apparatus. An increase in withdrawal latency following drug administration indicates an analgesic effect.

    • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. An increase in the withdrawal threshold signifies a reduction in mechanical sensitivity.

  • Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) for reversing hyperalgesia and allodynia. Plasma concentrations of this compound are often measured at the time of behavioral testing to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Topiramate: Antagonist Challenge in a Seizure Model

The in vivo target engagement of Topiramate at the iGluR5 receptor has been elegantly demonstrated using a pharmacological challenge model.

Experimental Protocol: ATPA-Induced Seizure Model[1]

  • Animal Model: Male Swiss-Webster mice are used for this acute seizure model.

  • Drug Pre-treatment: Topiramate is administered intraperitoneally (i.p.) at a range of doses (e.g., 25, 50, 100 mg/kg) 30 minutes prior to the seizure-inducing agent.

  • Pharmacological Challenge: A seizure is induced by the intravenous (i.v.) infusion of (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a selective agonist for iGluR5-containing kainate receptors. The infusion is continued until the onset of clonic seizures.

  • Endpoint Measurement: The primary endpoint is the threshold dose of ATPA required to induce clonic seizures. An increase in the seizure threshold in Topiramate-pretreated animals compared to vehicle-treated controls indicates that Topiramate is antagonizing the effect of the iGluR5 agonist in vivo.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of these in vivo validation studies, the following diagrams illustrate the iGluR5 signaling pathway and the experimental workflows.

G iGluR5 Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate iGluR5 iGluR5 Glutamate->iGluR5 Binds & Activates Ca_Influx Ca²⁺ Influx iGluR5->Ca_Influx Dasolampanel_Etibutil Dasolampanel Etibutil Dasolampanel_Etibutil->iGluR5 Antagonizes Topiramate Topiramate Topiramate->iGluR5 Antagonizes CaMKII CaMKII Activation Ca_Influx->CaMKII ERK_Activation ERK1/2 Activation CaMKII->ERK_Activation Neuronal_Excitability Increased Neuronal Excitability & Pain Signaling ERK_Activation->Neuronal_Excitability

Caption: Simplified signaling cascade following iGluR5 activation and points of antagonism.

G In Vivo Target Engagement Workflow Comparison cluster_daso This compound (Efficacy Model) cluster_topi Topiramate (Challenge Model) D_Model Pain Model Induction (e.g., CFA) D_Drug Administer Dasolampanel Etibutil (p.o.) D_Model->D_Drug D_Behavior Measure Analgesic Effect (e.g., Paw Withdrawal Latency) D_Drug->D_Behavior D_Conclusion Target Engagement Inferred from Efficacy D_Behavior->D_Conclusion T_Drug Administer Topiramate (i.p.) T_Challenge Challenge with iGluR5 Agonist (ATPA, i.v.) T_Drug->T_Challenge T_Behavior Measure Seizure Threshold T_Challenge->T_Behavior T_Conclusion Direct Evidence of In Vivo iGluR5 Antagonism T_Behavior->T_Conclusion

Caption: Comparison of experimental workflows for inferring in vivo target engagement.

Conclusion

The in vivo validation of target engagement for this compound has relied on demonstrating efficacy in animal models of pain, a common and valuable approach in preclinical drug development. However, the clinical outcome for this compound underscores the potential limitations of relying solely on efficacy readouts to confirm target engagement, especially when translating from preclinical species to humans.

The use of a pharmacological challenge model, as demonstrated with Topiramate and an iGluR5-selective agonist, offers a more direct and mechanistic assessment of in vivo target antagonism. While not always feasible, especially when selective agonists are not available, this approach can provide stronger evidence of target engagement and help to de-risk clinical development.

For future studies on iGluR5 antagonists and other novel drug candidates, a multi-pronged approach to in vivo validation is recommended. This could include a combination of efficacy studies in relevant disease models, PK/PD modeling, and, where possible, more direct measures of target engagement such as PET imaging or antagonist-agonist challenge studies. Such a comprehensive strategy will provide a more robust preclinical data package to inform clinical trial design and increase the probability of successful translation.

References

Specificity of Dasolampanel Etibutil for iGluR5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dasolampanel Etibutil and other notable antagonists targeting the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. The following sections present quantitative binding and functional data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to aid in the assessment of this compound's specificity.

Comparative Analysis of iGluR5 Antagonists

This compound is a prodrug that is converted in vivo to its active form, LY545694. This active metabolite is a potent and selective antagonist of the iGluR5 receptor. To objectively assess its specificity, we compare its performance with other well-characterized iGluR5 antagonists: UBP-310 and Topiramate.

CompoundTargetActionAffinity (IC50/K_i_)Selectivity ProfileReference
This compound (LY545694) iGluR5 (GluK1)AntagonistData not publicly available in searched resources. Described as a potent antagonist.Reported to have improved affinity for GluK1 and selectivity against the AMPA receptor subunit GluA2.[1][2]
UBP-310 GluK1AntagonistIC50 = 130 nMHighly selective for GluK1 over GluK2 (>12,700-fold). Also antagonizes GluK3.[1]
Topiramate GluR5AntagonistIC50 ≈ 0.5 µMSelectively inhibits GluR5-containing kainate receptors with lower efficacy on AMPA receptors.[2]

Experimental Protocols

Radioligand Binding Assay for Determining Antagonist Affinity (K_i_)

This protocol outlines a competitive binding assay to determine the inhibitory constant (K_i_) of a test compound against iGluR5.

Materials:

  • HEK293 cells stably expressing human iGluR5.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-kainate or a suitable [³H]-labeled iGluR5 antagonist.

  • Non-specific binding control: 100 µM unlabeled kainate.

  • Test compounds (e.g., Dasolampanel's active form, UBP-310, Topiramate) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-iGluR5 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), [³H]-kainate (at a concentration close to its K_d_), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add 100 µM unlabeled kainate.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Determining Functional Antagonism (IC50)

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional inhibition of iGluR5-mediated currents by a test compound.

Materials:

  • HEK293 cells expressing iGluR5 or primary neurons known to express iGluR5.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • iGluR5 agonist (e.g., glutamate or kainate).

  • Test compounds.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Perfuse the cell with the external solution.

  • Agonist Application and Current Measurement:

    • Apply a saturating concentration of the iGluR5 agonist to elicit an inward current.

    • Wash out the agonist and allow the cell to recover.

  • Antagonist Application:

    • Pre-apply the test compound at a specific concentration for a set duration.

    • Co-apply the agonist and the test compound and record the resulting current.

    • Repeat this process for a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the antagonist.

    • Normalize the current in the presence of the antagonist to the control current.

    • Plot the normalized current against the logarithm of the antagonist concentration to generate a dose-response curve.

    • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

iGluR5 Signaling Pathways

G Dasolampanel This compound (LY545694) iGluR5 iGluR5 Dasolampanel->iGluR5 iGluR5_meta iGluR5_meta Dasolampanel->iGluR5_meta

Experimental Workflow for IC50 Determination

G cluster_0 Experimental Setup cluster_1 Data Acquisition (Whole-Cell Patch Clamp) cluster_2 Data Analysis A Prepare HEK293 cells expressing iGluR5 C Establish Whole-Cell Configuration A->C B Prepare solutions: - External/Internal buffers - Agonist (Glutamate) - Antagonist (Test Compound) D Apply Agonist (Control) Record Inward Current B->D E Pre-apply Antagonist B->E C->D D->E F Co-apply Agonist + Antagonist Record Inhibited Current E->F G Repeat E & F for multiple antagonist concentrations F->G H Measure Peak Current Amplitudes G->H I Normalize Inhibited Currents to Control Current H->I J Plot Dose-Response Curve I->J K Fit Curve and Calculate IC50 J->K

References

Comparative Analysis of Dasolampanel Etibutil and Alternative Therapies for Osteoarthritis Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for Dasolampanel Etibutil and other therapeutic alternatives for the management of osteoarthritis (OA) pain. The information is intended to support research, scientific evaluation, and drug development efforts in the field of osteoarthritis.

Introduction to this compound

This compound is an investigational drug that acts as an antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5). Its mechanism of action is centered on modulating glutamatergic signaling, a pathway implicated in pain transmission. A Phase 2 clinical trial (NCT00790790) has been completed to evaluate its efficacy in treating pain associated with knee osteoarthritis.[1][2] However, detailed quantitative results and the full experimental protocol from this trial are not publicly available at the time of this publication.

Comparative Clinical Trial Data

The following tables summarize the available quantitative data from clinical trials of this compound's alternatives for osteoarthritis pain. Due to the limited public data on this compound, a direct quantitative comparison is not possible.

Drug Trial Phase Primary Efficacy Endpoints Key Results Adverse Events of Note
Lorecivivint Phase 2bChange in Pain NRS; WOMAC Pain and FunctionStatistically significant improvements in Pain NRS and WOMAC scores vs. placebo at 12 and 24 weeks.[3][4][5]Similar to placebo.[6]
Sprifermin Phase 2Change in femorotibial joint cartilage thickness; WOMAC scoreSignificant increase in cartilage thickness vs. placebo.[7][8][9] No significant difference in WOMAC pain scores in the overall population.[7][10]Mostly mild to moderate, including arthralgia.[8][9]
Tanezumab (B1168043) Phase 3 (Pooled Analysis)Change in WOMAC Pain and Physical Function; PGA of OASignificant improvements in all efficacy endpoints vs. placebo.[1][11]Higher incidence of rapidly progressive osteoarthritis (RPOA) compared to placebo.[12][13]
Intra-articular Corticosteroids (Triamcinolone Acetonide) Multiple (Meta-analysis)Change in WOMAC scoreSignificant short-term (≤6 weeks) improvement in WOMAC score vs. placebo.[14]Generally well-tolerated for short-term use.
Topical Diclofenac (B195802) Gel Multiple (Pooled Analysis)Change in WOMAC Pain and Physical FunctionSignificant improvements in WOMAC pain and physical function vs. placebo.[15][16][17]Localized skin reactions (e.g., dermatitis).[17]

NRS: Numeric Rating Scale; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; PGA: Patient's Global Assessment; RPOA: Rapidly Progressive Osteoarthritis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.

Lorecivivint (Phase 2b)
  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Subjects with moderate to severe knee osteoarthritis.

  • Intervention: A single intra-articular injection of Lorecivivint (at varying doses) or placebo.

  • Outcome Measures: Primary endpoints included changes from baseline in Pain Numeric Rating Scale (NRS), WOMAC Pain, and WOMAC Function scores at 12 and 24 weeks.[3][4][5]

Sprifermin (FORWARD Trial - Phase 2)
  • Study Design: A five-year, multicenter, randomized, double-blind, placebo-controlled Phase 2 study.

  • Patient Population: Patients with symptomatic radiographic knee osteoarthritis.

  • Intervention: Intra-articular injections of Sprifermin (100µg or 30µg) or placebo, administered every six or twelve months.[8][9]

  • Outcome Measures: The primary endpoint was the change in total femorotibial joint cartilage thickness from baseline at two years, measured by quantitative magnetic resonance imaging (MRI). Secondary endpoints included changes in WOMAC scores.[8][9]

Tanezumab (Phase 3 Pooled Analysis)
  • Study Design: Pooled data from nine randomized, double-blind, placebo- and active-controlled Phase 3 trials.

  • Patient Population: Patients with moderate-to-severe osteoarthritis of the knee or hip who had an inadequate response to other analgesics.[13][18]

  • Intervention: Subcutaneous administration of Tanezumab (2.5 mg or 5 mg), placebo, or an oral nonsteroidal anti-inflammatory drug (NSAID) every 8 weeks.[18]

  • Outcome Measures: Co-primary efficacy endpoints at week 16 were changes from baseline in WOMAC Pain score, WOMAC Physical Function score, and the Patient's Global Assessment of Osteoarthritis (PGA-OA).[12][18]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental processes can aid in understanding the therapeutic approaches.

cluster_glutamate Glutamatergic Synapse Glutamate Glutamate iGluR5 iGluR5 Receptor Glutamate->iGluR5 Binds Postsynaptic_Neuron Postsynaptic Neuron Pain Signal\nTransmission Pain Signal Transmission Postsynaptic_Neuron->Pain Signal\nTransmission Leads to iGluR5->Postsynaptic_Neuron Activates Dasolampanel This compound Dasolampanel->iGluR5 Antagonizes

This compound Mechanism of Action

cluster_wnt Wnt Signaling Pathway Wnt_Ligand Wnt Ligand Receptor_Complex Receptor Complex Wnt_Ligand->Receptor_Complex CLK2_DYRK1A CLK2/DYRK1A Receptor_Complex->CLK2_DYRK1A Activates Beta_Catenin β-catenin CLK2_DYRK1A->Beta_Catenin Regulates Gene_Transcription Gene Transcription (Chondrogenesis) Beta_Catenin->Gene_Transcription Lorecivivint Lorecivivint Lorecivivint->CLK2_DYRK1A Inhibits

Lorecivivint Mechanism of Action

start Patient Screening (Knee OA Diagnosis) randomization Randomization start->randomization group_a Treatment Group (e.g., Lorecivivint) randomization->group_a group_b Placebo Group randomization->group_b injection Intra-articular Injection group_a->injection group_b->injection follow_up Follow-up Visits (e.g., Weeks 12, 24) injection->follow_up outcomes Outcome Assessment (Pain NRS, WOMAC) follow_up->outcomes analysis Data Analysis outcomes->analysis

Generalized Clinical Trial Workflow

Conclusion

While this compound presents a novel mechanism of action for the treatment of osteoarthritis pain by targeting the iGluR5 receptor, a comprehensive comparative assessment is currently hindered by the lack of publicly available Phase 2 clinical trial data. In contrast, several alternative therapies have more extensive clinical data. Lorecivivint has demonstrated promising results in pain and function improvement. Sprifermin shows potential as a disease-modifying agent through its effect on cartilage structure, though its impact on pain symptoms is less clear. Tanezumab has shown significant pain relief but is associated with a higher risk of joint safety events. Established treatments like intra-articular corticosteroids and topical NSAIDs remain valuable options with well-documented efficacy and safety profiles for short-term and localized pain relief, respectively. Further disclosure of this compound's clinical trial data is necessary for a complete evaluation of its potential role in the management of osteoarthritis pain.

References

Safety Operating Guide

Navigating the Safe Disposal of Dasolampanel Etibutil in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Dasolampanel Etibutil are paramount for laboratory safety and environmental protection. This compound, an ionotropic glutamate (B1630785) receptor 5 (iGluR5) antagonist, is a novel small molecule drug used in clinical trials.[1][2] Due to its investigational nature, a specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available. In such cases, the compound must be treated as hazardous waste, and disposal must adhere to strict institutional and regulatory guidelines.[3][4]

Immediate Safety and Disposal Plan

The primary principle for disposing of an investigational drug without a specific SDS is to assume it is hazardous.[3][4] This approach ensures the highest level of safety. The disposal process should be managed in coordination with your institution's Environmental Health and Safety (EHS) department.[3][5]

Step-by-Step Disposal Procedure:

  • Hazard Assessment and Classification: Treat this compound as a hazardous waste.[3] Do not attempt to determine its specific hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) without adequate data. The responsibility for hazardous waste determination lies with the waste generator, guided by EHS professionals.[6]

  • Waste Segregation and Container Selection:

    • Collect this compound waste in a dedicated, chemically compatible, and leak-proof container with a secure screw cap.[3] For solid and liquid waste, use separate containers.[4]

    • Do not mix this compound waste with other chemical waste streams to prevent unknown chemical reactions.[4]

    • The original vial or container for the drug can be disposed of "as is" without being emptied.[7]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste."[3][7]

    • The label must include the full chemical name, "this compound," and its CAS number, 503291-52-9.[1] Avoid abbreviations.[7]

    • List all constituents of the waste, including solvents and their approximate concentrations.[7]

    • Include the Principal Investigator's (PI) name, laboratory location (building and room number), and a contact phone number.[7]

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]

    • Ensure the container is kept closed except when adding waste.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to request a hazardous waste pickup.[3][7]

    • Provide the EHS staff with all available information about this compound, including its chemical name, CAS number, and any known properties.

    • Follow all institutional protocols for waste pickup and documentation.[7]

  • Record Keeping:

    • Maintain a detailed log of all this compound waste generated, including the quantity and date of generation. This is a critical component of laboratory best practices and regulatory compliance.[3]

Quantitative Data and Disposal Options

Since specific quantitative disposal parameters for this compound are not available, the following table provides general guidance for the disposal of investigational pharmaceutical compounds.

ParameterGuidelineDisposal Action
Waste Classification Treat as hazardous in the absence of a specific SDS.[3][4]Segregate from non-hazardous waste. Do not dispose of in regular trash or down the drain.
Physical State Solid, LiquidCollect in separate, appropriate, and clearly labeled hazardous waste containers.[4]
Container Type Chemically compatible (e.g., glass, plastic) with a secure lid.[7]Use containers provided or approved by your institution's EHS department.
Primary Disposal Method High-temperature incineration.[8][9][10]EHS will coordinate with a licensed hazardous waste vendor for incineration.
Empty Containers Considered hazardous unless triple-rinsed (if practical and safe).Dispose of empty, unrinsed containers in the designated hazardous waste container for solids.[9]

Experimental Protocols

As this compound is a novel research compound, there are no standardized experimental protocols for its disposal beyond the institutional procedures for hazardous waste management. The definitive "protocol" is to follow the guidance provided by your EHS department, which will be aligned with regulations from agencies such as the Environmental Protection Agency (EPA).[6][7] The most common and recommended final disposal method for potent pharmaceutical compounds is high-temperature incineration by a licensed waste management facility.[8][9][10]

Disposal Workflow for Investigational Compounds

The following diagram illustrates the decision-making process for the proper disposal of an investigational chemical like this compound.

G cluster_0 cluster_1 Step 1: Initial Assessment cluster_2 Step 2: Waste Handling & Segregation cluster_3 Step 3: Containment & Labeling cluster_4 Step 4: Storage & Disposal start Start: Waste Generation (this compound) sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No sds_check->treat_hazardous Uncertain segregate Segregate Waste: - Solids vs. Liquids - Do not mix with other chemicals treat_hazardous->segregate container Use compatible, sealed container segregate->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS - PI & Lab Information container->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_saa->contact_ehs end End: Compliant Disposal (via licensed vendor) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dasolampanel Etibutil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Dasolampanel Etibutil was not publicly available. The following guidance is based on best practices for handling potent, non-volatile pharmaceutical compounds in a research setting. Researchers must consult the manufacturer-specific SDS upon receipt of the material and adhere to their institution's safety protocols.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of the research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Recommended Equipment Key Considerations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 filters.[1]A PAPR is recommended for operations with a high potential for aerosolization.[1] For lower-risk activities, a properly fit-tested respirator is essential.[1] Surgical masks offer little to no protection from chemical powders and should not be used.
Hand Protection Double gloving with nitrile gloves.[1]Wear two pairs of powder-free nitrile gloves.[1][2] The outer glove should be changed immediately if contamination is suspected or after a set interval (e.g., every 30-60 minutes).[2] Thicker gloves generally offer better protection.[2]
Body Protection Disposable coveralls (e.g., Tyvek®) or a dedicated lab coat.[1]Coveralls provide full-body protection against splashes and dust.[1] A dedicated lab coat should be worn over personal clothing and laundered professionally if not disposable.[1]
Eye Protection Chemical splash goggles or a face shield worn over goggles.[1]Safety goggles should provide a complete seal around the eyes.[1] A face shield offers an additional layer of protection against splashes.[1]
Foot Protection Disposable shoe covers.[1]To be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

Operational Plan for Handling

A systematic approach is crucial for safely handling potent compounds like this compound.

1. Preparation:

  • Designated Area: All handling of solid this compound must occur within a designated and restricted area, such as a certified chemical fume hood, glove box, or other ventilated enclosure.[3]

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste before beginning work.[1]

  • Spill Kit: Ensure a chemical spill kit appropriate for potent powders is readily accessible.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]

2. Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.[1] Gentle scooping techniques should be employed if handling the powder directly.[1]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1] Keep containers covered as much as possible.[1]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) immediately after use.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination.[1] Disposable PPE should be placed directly into the hazardous waste container.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), contaminated weighing papers, and pipette tips should be collected in a dedicated, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a sealed, properly labeled hazardous waste container.[5][6] Segregate waste streams by compatibility.[5][6]

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of in a designated, puncture-resistant sharps container.[6][7]

  • Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent.[8] The rinsate should be collected as hazardous liquid waste.[8] After rinsing, the container label should be defaced before disposal in regular trash.[8]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5]

Experimental Protocols

Protocol: Preparation of a Stock Solution (Example)

  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Assemble all necessary equipment: this compound, appropriate solvent, volumetric flask, balance, spatula, and weighing paper.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a clean, creased weighing paper on the balance and tare.

    • Carefully add the desired amount of this compound to the weighing paper, minimizing any dust creation.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to wet the powder.

    • Gently swirl the flask to dissolve the solid.

    • Once dissolved, add solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable materials into the designated solid hazardous waste container.

    • Decontaminate the spatula and any non-disposable equipment.

    • Properly label and store the stock solution.

    • Doff PPE and wash hands.

Handling_and_Disposal_Workflow This compound: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Streams prep_area Designate Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe prep_waste Prepare Waste Containers don_ppe->prep_waste weigh Weigh Compound prep_waste->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon dispose_waste Segregate & Dispose of Waste decon->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe solid_waste Solid Waste dispose_waste->solid_waste liquid_waste Liquid Waste dispose_waste->liquid_waste sharps_waste Sharps Waste dispose_waste->sharps_waste wash Wash Hands doff_ppe->wash ehs EHS Pickup solid_waste->ehs liquid_waste->ehs sharps_waste->ehs

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dasolampanel Etibutil
Reactant of Route 2
Dasolampanel Etibutil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.